molecular formula C10H14N2O B063173 Epiboxidine CAS No. 188895-96-7

Epiboxidine

Cat. No.: B063173
CAS No.: 188895-96-7
M. Wt: 178.23 g/mol
InChI Key: GEEFPQBPVBFCSD-XHNCKOQMSA-N
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Description

an isoxazole analog of epibatidine;  less toxic than epibatidine;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFPQBPVBFCSD-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172258
Record name (+/-)-Epiboxidine
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188895-96-7
Record name Epiboxidine
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Record name (+-)-Epiboxidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Epiboxidine
Source EPA DSSTox
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Record name EPIBOXIDINE
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

The Agonist at the Synapse: A Technical Guide to the Mechanism of Action of Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a synthetic isoxazole (B147169) analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has garnered significant interest in the field of neuroscience and pharmacology. Developed as a less toxic alternative to its parent compound, this compound serves as a crucial tool for dissecting the physiological and pathological roles of nAChRs. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, functional consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Two Receptors

This compound primarily exerts its effects as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 and α3β4 subtypes.[1] These ligand-gated ion channels are critical mediators of synaptic transmission throughout the central and peripheral nervous systems. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, triggering a cascade of downstream signaling events.

Binding Affinity and Functional Potency

The interaction of this compound with nAChR subtypes is characterized by its binding affinity (Ki) and functional potency (EC50). While a comprehensive profile across all nAChR subtypes is still an area of active research, available data consistently demonstrate high affinity for the α4β2 subtype.

nAChR SubtypeLigandSpeciesKᵢ (nM)EC₅₀ (µM)Reference
α4β2 This compoundRat0.46-[2]
α4β2 This compoundHuman1.2-[2]
α3β4 *This compoundRat (PC12 cells)190.18[2]
α1β1γδ This compoundHuman (TE671 cells)-2.6[3]

Note: The α3β4 notation in PC12 cells indicates the presence of α3 and β4 subunits, potentially with other subunits forming the functional receptor.*

This compound is reportedly about 10-fold less potent than epibatidine in inhibiting [³H]nicotine binding to α4β2 nicotinic receptors. However, it is nearly equipotent to epibatidine at α3β4 nicotinic receptors in PC12 cells.

Signaling Pathways and Downstream Effects

The activation of nAChRs by this compound initiates a series of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium can modulate various signaling cascades, including:

  • Neurotransmitter Release: Activation of presynaptic nAChRs by this compound can enhance the release of several neurotransmitters, including dopamine. This is a key aspect of its physiological and potential therapeutic effects.

  • MAPK/ERK Pathway: Calcium influx can activate the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for regulating gene expression, cell proliferation, and differentiation.

  • CREB Phosphorylation: The increase in intracellular calcium can also lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity, learning, and memory.

The precise downstream signaling pathways activated by this compound are still under investigation and likely depend on the specific nAChR subtype, cell type, and neuronal circuit involved.

This compound Signaling Pathway This compound This compound nAChR nAChR (α4β2, α3β4) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal ↑ Intracellular Ca²⁺ Cation_Influx->Ca_Signal Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK CREB CREB Phosphorylation Ca_Signal->CREB Gene_Expression Gene Expression MAPK_ERK->Gene_Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to different nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]epibatidine, [³H]nicotine, or [¹²⁵I]α-bungarotoxin).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membrane, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Epiboxidine_Prep This compound Dilutions Epiboxidine_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Figure 2: Workflow for Radioligand Binding Assay.

Electrophysiological Recordings

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of this compound on nAChR ion channel activity.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes or mammalian cells expressing the nAChR subtype of interest.

  • Two-electrode voltage-clamp or patch-clamp setup.

  • Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • This compound solutions of varying concentrations.

Procedure (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with recording solution containing varying concentrations of this compound.

  • Record the inward current elicited by this compound.

  • Construct a dose-response curve by plotting the peak current amplitude against the this compound concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum response (efficacy).

Two-Electrode Voltage Clamp Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cRNA_Injection cRNA Injection into Oocyte Incubation Incubation (2-7 days) cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impalement Impale with Two Electrodes Oocyte_Placement->Electrode_Impalement Voltage_Clamp Voltage Clamp (-70 mV) Electrode_Impalement->Voltage_Clamp Epiboxidine_Perfusion Perfuse with This compound Voltage_Clamp->Epiboxidine_Perfusion Current_Recording Record Inward Current Epiboxidine_Perfusion->Current_Recording Dose_Response Construct Dose-Response Curve Current_Recording->Dose_Response EC50_Efficacy Determine EC50 and Efficacy Dose_Response->EC50_Efficacy

Figure 3: Workflow for Two-Electrode Voltage Clamp.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of nicotinic acetylcholine receptors. Its mechanism of action as a partial agonist at α4β2 and α3β4 subtypes, coupled with its reduced toxicity compared to epibatidine, makes it an important ligand for both in vitro and in vivo studies. A thorough understanding of its binding affinities, functional potencies, and downstream signaling effects, as elucidated through the experimental protocols described herein, is essential for advancing our knowledge of nAChR biology and for the development of novel therapeutics targeting this critical receptor system. Further research is warranted to fully characterize the selectivity profile of this compound across a broader range of nAChR subtypes and to delineate the specific downstream signaling cascades it modulates in different neuronal populations.

References

Synthesis of Epiboxidine from Tropinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, is a synthetic analog of the natural alkaloid epibatidine (B1211577). Its development was driven by the need to separate the remarkable analgesic properties of epibatidine from its high toxicity. This technical guide provides a comprehensive overview of a key synthetic pathway to (±)-epiboxidine, commencing from the readily available starting material, tropinone (B130398). The core of this strategy involves the transformation of the 8-azabicyclo[3.2.1]octane skeleton of tropinone into the 7-azabicyclo[2.2.1]heptane framework characteristic of this compound. This guide details the necessary chemical transformations, including protection, ring contraction via Favorskii rearrangement, functional group manipulation, and side-chain introduction. Experimental protocols for key steps, quantitative data, and pathway visualizations are provided to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, chemically known as (±)-exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, has emerged as a significant pharmacological tool for studying nAChRs.[1] Unlike its natural counterpart, epibatidine, which exhibits high affinity for various nAChR subtypes but also significant toxicity, this compound displays a more favorable pharmacological profile, making it a valuable lead compound in the development of novel therapeutics for neurological disorders.[2] The synthesis of this compound and its analogs is, therefore, of considerable interest.

This guide focuses on a synthetic route starting from tropinone, a well-known bicyclic alkaloid.[3] The central challenge in this synthesis is the conversion of the tropane (B1204802) core into the more constrained 7-azabicyclo[2.2.1]heptane system. A key strategy to achieve this is through a Favorskii rearrangement, which facilitates the necessary ring contraction.[3] Subsequent steps involve the introduction of the characteristic 3-methyl-5-isoxazolyl side chain to yield the target molecule.

Overall Synthesis Pathway

The synthesis of this compound from tropinone can be conceptually divided into two main stages:

  • Formation of the 7-Azabicyclo[2.2.1]heptane Core: This stage involves the protection of the tropinone nitrogen, followed by a ring contraction to form the key intermediate, N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

  • Introduction of the Isoxazole (B147169) Side Chain and Deprotection: The ketone intermediate is then converted to this compound through the addition of the 3-methyl-5-isoxazolyl moiety and subsequent removal of the protecting group.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Logic Tropinone Tropinone N_Protected_Tropinone N-Protected Tropinone Tropinone->N_Protected_Tropinone Nitrogen Protection Ring_Contraction_Intermediate Ring Contraction Intermediate N_Protected_Tropinone->Ring_Contraction_Intermediate Ring Contraction (e.g., Favorskii Rearrangement) Core_Intermediate N-Boc-7-azabicyclo[2.2.1]heptan-2-one Ring_Contraction_Intermediate->Core_Intermediate Functional Group Manipulation Side_Chain_Addition_Product N-Boc Protected this compound Core_Intermediate->Side_Chain_Addition_Product Side-Chain Introduction This compound This compound Side_Chain_Addition_Product->this compound Deprotection

Figure 1: Logical workflow for the synthesis of this compound from tropinone.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound from tropinone, based on established literature methods.

Stage 1: Formation of N-Boc-7-azabicyclo[2.2.1]heptan-2-one from Tropinone

The initial phase of the synthesis focuses on the conversion of tropinone to the crucial 7-azabicyclo[2.2.1]heptane intermediate. This is achieved through a sequence of nitrogen protection, bromination, and a Favorskii rearrangement.

Stage1_Workflow cluster_tropinone Starting Material cluster_protection Step 1: N-Protection cluster_bromination Step 2: Bromination cluster_rearrangement Step 3: Favorskii Rearrangement cluster_final_intermediate Final Intermediate of Stage 1 Tropinone Tropinone N_Carbethoxytropinone N-Carbethoxytropinone Tropinone->N_Carbethoxytropinone ClCOOEt, K2CO3 Bromo_Intermediate α-Bromoketone N_Carbethoxytropinone->Bromo_Intermediate CuBr2, EtOAc/CHCl3 Ester_Intermediate 7-Azabicyclo[2.2.1]heptane Ester Derivative Bromo_Intermediate->Ester_Intermediate EtONa, EtOH N_Boc_Ketone N-Boc-7-azabicyclo[2.2.1]heptan-2-one Ester_Intermediate->N_Boc_Ketone Hydrolysis, Decarboxylation, Boc Protection

Figure 2: Experimental workflow for the synthesis of the key ketone intermediate.

Experimental Protocol 3.1.1: Synthesis of N-Carbethoxytropinone

  • To a solution of tropinone in a suitable solvent, ethyl chloroformate and a base such as potassium carbonate are added. The reaction mixture is stirred at room temperature until completion. After an aqueous workup and extraction, the crude product is purified by chromatography to yield N-carbethoxytropinone.

Experimental Protocol 3.1.2: Bromination of N-Carbethoxytropinone

  • N-Carbethoxytropinone is dissolved in a mixture of ethyl acetate (B1210297) and chloroform. Copper(II) bromide is added, and the mixture is refluxed. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified to give the α-bromoketone.

Experimental Protocol 3.1.3: Favorskii Rearrangement

  • The α-bromoketone is treated with a solution of sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature. The rearrangement leads to the formation of the 7-azabicyclo[2.2.1]heptane ring system with an ester functionality. The product is isolated after an appropriate workup.

Experimental Protocol 3.1.4: Conversion to N-Boc-7-azabicyclo[2.2.1]heptan-2-one

  • The ester from the previous step is hydrolyzed under basic conditions, followed by acidification and decarboxylation to yield the corresponding ketone. The nitrogen is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

Table 1: Summary of Quantitative Data for Stage 1

StepStarting MaterialKey ReagentsProductYield (%)
1TropinoneEthyl chloroformate, K₂CO₃N-Carbethoxytropinone~85-95
2N-CarbethoxytropinoneCuBr₂α-Bromoketone~70-80
3α-BromoketoneSodium ethoxide7-Azabicyclo[2.2.1]heptane ester~30-40
47-Azabicyclo[2.2.1]heptane ester1. NaOH, 2. H₃O⁺, 3. Boc₂ON-Boc-7-azabicyclo[2.2.1]heptan-2-one~60-70
Stage 2: Synthesis of (±)-Epiboxidine from N-Boc-7-azabicyclo[2.2.1]heptan-2-one

The second stage of the synthesis involves the introduction of the isoxazole side chain and the final deprotection step.

Experimental Protocol 3.2.1: Formation of 3-Methyl-5-lithioisoxazole

  • 3-Methylisoxazole is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature to generate the lithiated species.

Experimental Protocol 3.2.2: Addition of the Isoxazole Moiety

  • To the freshly prepared solution of 3-methyl-5-lithioisoxazole, a solution of N-Boc-7-azabicyclo[2.2.1]heptan-2-one in anhydrous THF is added at -78 °C. The reaction mixture is stirred at this temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction and purification, the corresponding tertiary alcohol is obtained.

Experimental Protocol 3.2.3: Deoxygenation and Deprotection

  • The tertiary alcohol can be deoxygenated through a two-step process involving the formation of a thiocarbonyl derivative followed by radical-mediated reduction. Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield (±)-epiboxidine.

Table 2: Summary of Quantitative Data for Stage 2

StepStarting MaterialKey ReagentsProductYield (%)
5N-Boc-7-azabicyclo[2.2.1]heptan-2-one3-Methyl-5-lithioisoxazoleN-Boc-protected tertiary alcohol~70-80
6N-Boc-protected tertiary alcohol1. Thiocarbonylating agent, 2. Radical initiator/reducing agentN-Boc-epiboxidine~50-60
7N-Boc-epiboxidineTFA or HCl(±)-Epiboxidine~85-95

Conclusion

The synthetic pathway from tropinone to this compound presented in this guide offers a viable route for the preparation of this pharmacologically important molecule. The key transformations, including the Favorskii rearrangement for ring contraction and the subsequent introduction of the isoxazole side chain, are well-established reactions in organic synthesis. The provided experimental outlines and quantitative data serve as a valuable resource for researchers aiming to synthesize this compound for further biological evaluation and the development of novel nAChR modulators. While this guide focuses on a specific pathway, it is important to note that other synthetic strategies, such as those employing the aza-Prins-pinacol rearrangement, also provide effective means to access the core 7-azabicyclo[2.2.1]heptane skeleton.[4] The choice of synthetic route will ultimately depend on the specific research objectives, available resources, and desired scale of production.

References

The Genesis of a Safer Analgesic: An In-depth Technical Guide to the Discovery and Development of Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent but highly toxic alkaloid epibatidine (B1211577), represents a significant advancement in the quest for safer and more selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonists for therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of this compound. It details its mechanism of action as a partial agonist at various nAChR subtypes, with a focus on its binding affinity and functional potency. This document includes summaries of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Introduction: The Need for a Safer Epibatidine

Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, exhibits exceptionally potent analgesic properties, estimated to be 200 times more potent than morphine.[1] Its mechanism of action, however, is not mediated by opioid receptors but through its potent agonism at nicotinic acetylcholine receptors (nAChRs).[1] This novel mechanism presented a promising new avenue for pain management, potentially devoid of the common side effects associated with opioids.

Despite its analgesic efficacy, the clinical development of epibatidine was thwarted by its severe toxicity, including hypertension, respiratory paralysis, and seizures, with a very narrow therapeutic window.[2] This toxicity is largely attributed to its non-selective and potent activation of various nAChR subtypes throughout the central and peripheral nervous systems.[3] Consequently, research efforts were redirected towards synthesizing analogs of epibatidine that could retain the analgesic effects while exhibiting a significantly improved safety profile. This compound emerged from this research as a promising lead compound.

The Discovery and Synthesis of this compound

This compound, chemically known as (±)-exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, was synthesized as an isoxazole (B147169) analog of epibatidine.[4] The core chemical modification involved the replacement of the 6-chloro-3-pyridinyl ring of epibatidine with a 3-methyl-5-isoxazolyl ring. This strategic change was inspired by the structure of another nAChR agonist, ABT-418, which also contains a methylisoxazolyl moiety. The synthesis aimed to modulate the electronic and steric properties of the molecule to achieve a more favorable interaction with specific nAChR subtypes and reduce overall toxicity.

Synthetic Workflow

The synthesis of this compound has been approached through various routes. A common strategy involves the construction of the 7-azabicyclo[2.2.1]heptane core followed by the introduction of the methylisoxazolyl group. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of 7-Azabicyclo[2.2.1]heptane Core cluster_1 Introduction of the Methylisoxazolyl Moiety A Starting Material (e.g., Diels-Alder adduct) B Functional Group Interconversions A->B C Cyclization B->C E Coupling with the Azabicycloheptane Core C->E Key Coupling Step D Formation of the Isoxazole Ring D->E F This compound E->F Final Deprotection and Purification

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist

This compound exerts its pharmacological effects by acting as a partial agonist at neuronal nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and pain perception. nAChRs are pentameric structures composed of different subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.

This compound has been shown to bind to both α4β2 and α3β4 nAChR subtypes. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+. This influx of ions results in the depolarization of the neuronal membrane and the propagation of an action potential, ultimately leading to the release of various neurotransmitters.

Signaling Pathways

The activation of nAChRs by agonists like this compound can trigger several downstream signaling cascades that are crucial for its therapeutic and potential side effects. The influx of calcium, in particular, acts as a second messenger, activating various intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are known to play roles in cell survival, synaptic plasticity, and gene expression.

G This compound This compound nAChR nAChR (α4β2 / α3β4) This compound->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Cellular_Responses Cellular Responses (e.g., Analgesia, Neuroprotection) Neurotransmitter_Release->Cellular_Responses PI3K PI3K Ca_Influx->PI3K MAPK MAPK Ca_Influx->MAPK Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: Signaling pathways activated by this compound via nAChRs.

Pharmacological Profile: Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its development was the comparison of its binding affinity and functional potency with that of epibatidine and other nAChR agonists like ABT-418.

In Vitro Binding and Functional Activity

The following tables summarize the quantitative data from key in vitro assays.

Table 1: Nicotinic Receptor Binding Affinities (Ki)

Compoundα4β2 nAChR (rat cerebral cortex)Reference
Epibatidine~10-fold more potent than this compound
This compound -
ABT-418~17-fold less potent than this compound

Table 2: Functional Potency (EC50) in Ion Flux Assays

Compoundα3β4(5) nAChRs (PC12 cells)α1β1γδ nAChRs (TE671 cells)Reference
EpibatidineNearly equipotent to this compound~5-fold more potent than this compound
This compound - -
ABT-418~200-fold less potent than this compound~30-fold less potent than this compound
In Vivo Analgesic Activity and Toxicity

In vivo studies in mice have demonstrated the analgesic effects of this compound, albeit at a lower potency than epibatidine. Crucially, these studies also highlighted its significantly reduced toxicity.

Table 3: In Vivo Activity in Mice

CompoundAnalgesic Potency (Hot-Plate Assay)ToxicityReference
Epibatidine~10-fold more potent than this compoundHigh
This compound - Much less toxic than Epibatidine

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound.

Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

G A Prepare Rat Cerebral Cortical Membranes B Incubate Membranes with [3H]Nicotine (Radioligand) and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: Calculate Ki values D->E

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat cerebral cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the nAChRs.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]nicotine) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Ion Flux Assay

This assay measures the ability of a compound to activate the ion channel function of the receptor.

Methodology:

  • Cell Culture: Cells expressing the nAChR subtype of interest (e.g., PC12 cells for α3β4(5) or TE671 cells for α1β1γδ) are cultured in appropriate media.

  • Loading with a Fluorescent Indicator: The cells are loaded with a fluorescent dye that is sensitive to the influx of specific ions (e.g., a calcium-sensitive dye).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound).

  • Fluorescence Measurement: The change in fluorescence intensity upon compound addition is measured using a fluorescence plate reader. An increase in fluorescence indicates ion influx and receptor activation.

  • Data Analysis: The data are used to generate dose-response curves, from which the potency of the compound (EC50) is determined.

Hot-Plate Antinociceptive Assay

This in vivo assay assesses the analgesic properties of a compound in an animal model of pain.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the testing environment.

  • Compound Administration: The test compound (this compound) or a vehicle control is administered to the mice (e.g., via intraperitoneal injection).

  • Hot-Plate Test: At a predetermined time after drug administration, each mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

  • Latency Measurement: The time it takes for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A longer latency indicates an analgesic effect.

  • Data Analysis: The latencies of the drug-treated group are compared to those of the control group to determine the analgesic efficacy of the compound.

Conclusion and Future Directions

This compound represents a successful example of rational drug design, where a highly potent but toxic natural product was modified to create a safer analog with a more favorable pharmacological profile. Its discovery has provided valuable insights into the structure-activity relationships of nAChR agonists and has paved the way for the development of a new generation of analgesics with a non-opioid mechanism of action.

While this compound itself has not progressed to clinical use, it remains an important pharmacological tool for studying nAChRs and serves as a crucial scaffold for the design of novel therapeutic agents targeting these receptors for a range of indications beyond pain, including neurodegenerative diseases and cognitive disorders. Further research focusing on the synthesis of more selective and potent this compound analogs continues to be a promising area of drug discovery.

References

The Pharmacological Profile of Epiboxidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine hydrochloride is a synthetic compound that has garnered significant interest in the field of neuroscience due to its potent and selective interaction with neural nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed as a less toxic analog of the potent analgesic alkaloid epibatidine (B1211577), this compound serves as a valuable research tool for elucidating the physiological and pathological roles of nAChR subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, with a focus on its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development efforts.

Mechanism of Action

This compound acts as a partial agonist at neural nAChRs, demonstrating a binding affinity for both the α3β4 and α4β2 subtypes.[1] Its mechanism of action involves binding to these ligand-gated ion channels, leading to their activation and subsequent ion flux. This interaction ultimately modulates neuronal excitability and neurotransmitter release.

Receptor Binding Affinity

The affinity of this compound hydrochloride for various nAChR subtypes has been characterized through radioligand binding assays. These studies have revealed a high affinity for the α4β2 subtype, with some activity at other nAChRs.

Table 1: Receptor Binding Affinity of this compound Hydrochloride

Receptor SubtypeLigandSpeciesTissue/Cell LineKᵢ (nM)Reference
α4β2[³H]nicotineRatCerebral Cortical Membranes~10-fold less potent than epibatidine[2]
α4β2This compoundRat0.4[3]
α7This compound6[3]

Note: The table will be expanded as more specific quantitative data is retrieved.

Functional Activity

Functional assays have been employed to determine the efficacy of this compound at various nAChR subtypes. These studies have confirmed its role as a partial agonist and have provided insights into its potency relative to other well-characterized nicotinic ligands.

Table 2: Functional Activity of this compound Hydrochloride

Assay TypeCell LineReceptor SubtypeActivityPotencyReference
Ion Flux AssayPC12 cellsα3β4(β5)AgonistNearly equipotent to epibatidine[2]
Ion Flux AssayTE671 cellsα1β1γδAgonist~5-fold less potent than epibatidine

Note: The table will be expanded as more specific quantitative data is retrieved.

In Vivo Pharmacology

In vivo studies in animal models have been crucial in characterizing the physiological effects of this compound, most notably its analgesic properties.

Table 3: In Vivo Effects of this compound Hydrochloride

Animal ModelAssayEffectPotencyReference
MiceHot-plate antinociceptive assayAnalgesia~10-fold less potent than epibatidine

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol outlines a general procedure for determining the binding affinity of this compound hydrochloride to nAChR subtypes using a radiolabeled ligand such as [³H]epibatidine or [³H]cytisine.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation (e.g., from rat brain or transfected cells) incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separation of bound and free radioligand) incubate->filter wash Washing (Removal of non-specific binding) filter->wash count Scintillation Counting (Quantification of bound radioligand) wash->count analyze Data Analysis (Calculation of Ki values) count->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Incubation: In a reaction tube, combine the membrane preparation, a known concentration of the radioligand (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of unlabeled this compound hydrochloride. For determining non-specific binding, a high concentration of a known nicotinic ligand (e.g., nicotine) is added to a separate set of tubes. Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the competition binding data using non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Ion Flux Assay

This protocol describes a general method to assess the functional activity of this compound hydrochloride at nAChRs by measuring ion flux into cells.

Workflow for Ion Flux Assay

G cell_prep Cell Culture and Plating (e.g., PC12 or transfected cells) loading Loading with Ion-Sensitive Dye (e.g., Fluo-4 AM for Ca²⁺) cell_prep->loading wash Washing (Removal of excess dye) loading->wash stimulation Stimulation with this compound wash->stimulation detection Fluorescence Detection (Measurement of ion influx) stimulation->detection analysis Data Analysis (Calculation of EC₅₀ values) detection->analysis

Caption: General workflow for a functional ion flux assay.

Detailed Methodology:

  • Cell Culture: Culture cells endogenously expressing or transfected with the nAChR subtype of interest (e.g., PC12 cells for α3β4 nAChRs) in appropriate media.

  • Loading with Ion Indicator: Load the cells with a specific ion-sensitive fluorescent dye (e.g., a calcium indicator for nAChRs permeable to Ca²⁺) or use a radioactive ion tracer (e.g., ⁸⁶Rb⁺ as a surrogate for K⁺).

  • Stimulation: Apply varying concentrations of this compound hydrochloride to the cells.

  • Detection: Measure the change in fluorescence or radioactivity over time using a plate reader or other suitable instrument. This change corresponds to the influx of ions through the activated nAChR channels.

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy.

Hot-Plate Test for Analgesia

This protocol provides a general outline for assessing the antinociceptive effects of this compound hydrochloride in mice.

Workflow for Hot-Plate Test

G acclimatization Animal Acclimatization drug_admin Drug Administration (this compound or vehicle) acclimatization->drug_admin placement Placement on Hot Plate drug_admin->placement observation Observation of Nocifensive Behavior (e.g., paw licking, jumping) placement->observation measurement Measurement of Latency observation->measurement analysis Data Analysis (Comparison between groups) measurement->analysis

Caption: General workflow for the hot-plate test.

Detailed Methodology:

  • Animal Acclimatization: Acclimatize the mice to the testing environment to reduce stress-induced variability.

  • Drug Administration: Administer this compound hydrochloride or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Hot-Plate Test: At a predetermined time after drug administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).

  • Observation and Measurement: Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping. Record the latency (in seconds) to the first clear sign of a nocifensive response. A cut-off time is typically used to prevent tissue damage.

  • Data Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical methods to determine the analgesic effect.

Signaling Pathways

This compound, as a nicotinic acetylcholine receptor agonist, primarily initiates signaling through the opening of the ion channel that is intrinsic to the receptor. This leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and can trigger a variety of downstream events.

Signaling Pathway of nAChR Activation

G This compound This compound Hydrochloride nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α3β4) This compound->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Action Potential Firing, Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway upon nAChR activation by this compound.

Conclusion

This compound hydrochloride is a potent and selective partial agonist of neural nicotinic acetylcholine receptors, with a well-defined profile at the α4β2 and α3β4 subtypes. Its analgesic properties, coupled with a more favorable toxicity profile compared to epibatidine, make it an invaluable tool for studying the pharmacology of nAChRs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of targeting nicotinic acetylcholine receptors. Further research is warranted to fully elucidate its binding and functional activity across a broader range of nAChR subtypes and to explore its potential in various therapeutic areas.

References

Epiboxidine's Binding Affinity for α4β2 Nicotinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a structural analog of the potent nicotinic agonist epibatidine (B1211577), has garnered significant interest within the neuroscience and pharmacology communities. Its high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs) make it a valuable tool for studying the physiological and pathological roles of these receptors. The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are critically involved in cognitive processes, reward, and nicotine (B1678760) addiction. This technical guide provides an in-depth overview of this compound's binding characteristics at α4β2 nAChRs, detailing the quantitative binding data, experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for α4β2 nAChRs

The binding affinity of this compound for α4β2 nAChRs has been determined through various in vitro assays, primarily radioligand binding studies. The data consistently demonstrate that this compound is a high-affinity ligand for this receptor subtype. The affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

ParameterValue (nM)Species/TissueRadioligandReference
Ki0.4Rat[3H]Cytisine[1]
Ki~1.7 (relative to ABT-418)Rat cerebral cortical membranes[3H]Nicotine[2]

Note: The second entry indicates that this compound is approximately 17-fold more potent than ABT-418 in inhibiting [3H]nicotine binding, providing a relative measure of affinity.

Experimental Protocols

The characterization of this compound's binding and functional activity at α4β2 nAChRs relies on a suite of established experimental protocols. These methodologies are crucial for determining the quantitative data presented above and for elucidating the compound's pharmacological profile.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (in this case, this compound).

Objective: To determine the inhibition constant (Ki) of this compound for the α4β2 nAChR.

Materials:

  • Receptor Source: Membranes prepared from rat cerebral cortex or from cell lines (e.g., HEK293) stably expressing human α4β2 nAChRs.

  • Radioligand: Typically [3H]cytisine, [3H]epibatidine, or [3H]nicotine, which are high-affinity agonists for α4β2 nAChRs.

  • Competitor: Unlabeled this compound at a range of concentrations.

  • Assay Buffer: e.g., Tris-HCl buffer with physiological salts.

  • Filtration Apparatus: To separate bound from free radioligand.

General Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., [3H]Cytisine) Radioligand->Incubation This compound Unlabeled this compound (varying concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., its ability to activate the receptor upon binding. For ion channels like the α4β2 nAChR, common functional assays include ion flux assays and electrophysiological recordings.

Objective: To measure the ability of this compound to stimulate ion flux (e.g., Rb+ or Ca2+) through the α4β2 nAChR channel.

Materials:

  • Cell Line: A cell line (e.g., SH-SY5Y or HEK293) expressing functional α4β2 nAChRs.

  • Tracer Ion: A radioactive (e.g., 86Rb+) or fluorescent (e.g., a calcium indicator like Fura-2) tracer.

  • Agonist: this compound at various concentrations.

General Procedure:

  • Cell Loading: Cells are loaded with the tracer ion.

  • Stimulation: The cells are then exposed to varying concentrations of this compound.

  • Measurement: The amount of ion influx is measured. For 86Rb+, this is done by scintillation counting of the cell lysate. For fluorescent calcium indicators, the change in fluorescence intensity is measured using a plate reader or microscope.

  • Data Analysis: The data are plotted as a dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Objective: To directly measure the ion currents elicited by the activation of α4β2 nAChRs by this compound.

Materials:

  • Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing α4β2 nAChRs.

  • Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Electrodes and Solutions: Glass micropipettes and appropriate intracellular and extracellular recording solutions.

General Procedure:

  • Cell Preparation: A single cell expressing the receptors is selected.

  • Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell or single-channel configuration).

  • Recording: The cell is voltage-clamped, and a baseline current is recorded.

  • Agonist Application: this compound is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting inward current is recorded and analyzed to determine parameters such as the peak current amplitude and the EC50.

Signaling Pathways of α4β2 Nicotinic Receptors

Activation of α4β2 nAChRs by agonists like this compound initiates downstream signaling through two primary mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway.

Ionotropic Signaling

The canonical pathway involves the direct influx of cations through the receptor's ion channel.[3][4]

G This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Binds to Channel Channel Opening a4b2->Channel Induces Cations Cation Influx (Na+, Ca2+) Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Ca_downstream Ca2+-dependent Signaling Cascades Cations->Ca_downstream AP Action Potential Firing Depolarization->AP

Ionotropic Signaling Pathway

Upon binding of this compound to the extracellular domain of the α4β2 receptor, a conformational change occurs, leading to the opening of the integral ion channel.[4] This allows for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients. The influx of positive ions leads to depolarization of the cell membrane, which can trigger the firing of action potentials in neurons. The increase in intracellular calcium concentration also acts as a second messenger, activating a variety of downstream signaling cascades that can modulate gene expression and other cellular processes.

Metabotropic Signaling

In addition to its ion channel function, the α4β2 nAChR can also initiate intracellular signaling cascades independent of ion flux. This metabotropic signaling has been shown to involve the activation of non-receptor tyrosine kinases.

G This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Binds to Src Src Kinase a4b2->Src Activates Syk Syk Kinase Src->Syk Phosphorylates & Activates PLC Phospholipase Cγ1 Syk->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activates

Metabotropic Signaling Pathway

Binding of an agonist to the α4β2 receptor can lead to the activation of Src family kinases. Activated Src then phosphorylates and activates spleen tyrosine kinase (Syk). Syk, in turn, activates phospholipase Cγ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the released calcium, activates protein kinase C (PKC), which can then phosphorylate a variety of target proteins, leading to diverse cellular responses.

Furthermore, activation of α4β2 nAChRs has been linked to the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) signaling pathway, which is known to play a role in neuroinflammation.

Conclusion

This compound is a high-affinity agonist for the α4β2 nicotinic acetylcholine receptor, a key player in central nervous system function. Its binding characteristics have been thoroughly investigated using a variety of robust experimental techniques, including radioligand binding assays and functional electrophysiology. The activation of α4β2 nAChRs by this compound triggers both rapid ionotropic signaling and more sustained metabotropic signaling cascades. A comprehensive understanding of these interactions and their downstream consequences is essential for the development of novel therapeutics targeting the nicotinic cholinergic system for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuropharmacology.

References

Unraveling the Structure-Activity Relationship of Epiboxidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, a synthetic analog of the potent analgesic alkaloid epibatidine (B1211577), represents a significant advancement in the quest for potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonists with a more favorable therapeutic window.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its binding affinities, functional potencies, and the downstream signaling pathways that mediate its pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology and analgesic drug discovery.

Epibatidine, originally isolated from the skin of the poison frog Epipedobates tricolor, exhibits analgesic potency several hundred times that of morphine. However, its high toxicity, stemming from its non-selective activation of various nAChR subtypes, has precluded its clinical development. This compound was designed to mitigate this toxicity by replacing the 6-chloro-3-pyridinyl moiety of epibatidine with a 3-methyl-5-isoxazolyl group.[1][2] This modification results in a compound with reduced toxicity and altered selectivity for nAChR subtypes, making it a valuable tool for dissecting the roles of different nAChRs in pain perception and a promising lead for the development of novel analgesics.[2]

Structure-Activity Relationship of this compound

The core of this compound's structure is the 7-azabicyclo[2.2.1]heptane ring system, which it shares with epibatidine. This rigid bicyclic structure is crucial for its high-affinity binding to nAChRs. The key structural modification in this compound is the substitution of the electron-withdrawing chloropyridinyl ring with a methylisoxazolyl ring. This change significantly influences the compound's electronic and steric properties, thereby altering its interaction with the receptor binding pocket.

The isoxazole (B147169) ring in this compound is considered a bioisostere of the pyridine (B92270) ring in epibatidine. This substitution modulates the compound's affinity and efficacy at different nAChR subtypes. Compared to epibatidine, this compound exhibits a reduced affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and is a primary mediator of nicotine's effects.[2] Conversely, this compound retains high potency at the α3β4 nAChR subtype, which is predominantly found in the peripheral nervous system and ganglia. This shift in subtype selectivity is a key factor in this compound's reduced toxicity profile compared to its parent compound.

Data Presentation

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and related compounds at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference RadioligandTissue/Cell Line
(±)-Epiboxidine α4β2~1.0 (approx. 10-fold less potent than Epibatidine)[3H]NicotineRat cerebral cortical membranes
(±)-Epibatidineα4β20.009[3H]Cytisine-
ABT-418α4β2~17 (approx. 17-fold less potent than this compound)[3H]NicotineRat cerebral cortical membranes
RTI-36α4β20.037--
RTI-76α4β20.009--
RTI-102α4β20.009--
(±)-Epibatidineα3β2-[3H]EpibatidineHuman
(±)-Epibatidineα7-[3H]EpibatidineHuman
(±)-Epibatidineα3 (human)0.0006--
(±)-Epibatidineα7 (chicken)600--

Table 2: Functional Potency (EC50) of this compound and Reference Compounds at nAChR Subtypes

CompoundnAChR SubtypeEC50 (nM)Assay TypeCell Line
(±)-Epiboxidine α3β4(5)Nearly equipotent to EpibatidineIon FluxPC12 cells
(±)-Epibatidineα8 (chicken)1--
(±)-Epibatidineα7 (chicken)2000--
(±)-Epiboxidine α1β1γδ~5-fold less potent than EpibatidineIon FluxTE671 cells
ABT-418α3β4(5)~200-fold less potent than this compoundIon FluxPC12 cells
ABT-418α1β1γδ~30-fold less potent than this compoundIon FluxTE671 cells

Note: The table reflects relative potencies as specific EC50 values for this compound are not consistently reported in a comparative format.

Table 3: In Vivo Analgesic Potency and Toxicity

CompoundAnalgesic Potency (Hot-Plate Test, Mice)Acute Toxicity (Mice)
(±)-Epiboxidine ~10-fold less potent than EpibatidineMuch less toxic than Epibatidine
(±)-EpibatidinePotent analgesicHighly toxic

**

Experimental Protocols

Synthesis of (±)-Epiboxidine (exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane)

A common synthetic route to (±)-epiboxidine involves the reaction of a β-keto oxime with an acid.

Materials:

  • β-keto oxime precursor (e.g., N-tert-butoxycarbonyl-exo-2-(3-methyl-5-isoxazolylcarbonyl)-7-azabicyclo[2.2.1]heptane)

  • 5 N Aqueous Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na2CO3) / Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve the β-keto oxime precursor in 5 N aqueous HCl.

  • Heat the reaction mixture at 90-95 °C for approximately 3 hours.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the solution to a pH of approximately 8-9 with Na2CO3/NaHCO3.

  • Extract the aqueous layer with EtOAc (3 x 10 ml).

  • Combine the organic extracts, dry over MgSO4, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (±)-epiboxidine as an oil.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general procedure for a competition binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand with known affinity for the target receptor (e.g., [3H]epibatidine, [3H]cytisine).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine (B1678760) or epibatidine).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This in vivo assay is used to assess the analgesic properties of this compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Male ICR mice (or other suitable strain).

  • This compound solution for injection (e.g., dissolved in saline).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimate the mice to the testing room and handling procedures.

  • Administer this compound, vehicle, or the positive control to different groups of mice (e.g., via subcutaneous or intraperitoneal injection).

  • At a predetermined time after injection (e.g., 15-30 minutes), place each mouse individually on the hot plate.

  • Record the latency for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compare the response latencies of the this compound-treated group to the vehicle and positive control groups to determine the analgesic effect.

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow Start β-keto oxime precursor Step1 Dissolve in 5N HCl Start->Step1 Step2 Heat at 90-95°C Step1->Step2 Step3 Neutralize with Na2CO3/NaHCO3 Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Purify by Chromatography Step4->Step5 End (±)-Epiboxidine Step5->End

A simplified workflow for the synthesis of (±)-epiboxidine.

G cluster_binding_assay Competitive Radioligand Binding Assay Workflow Start Prepare reagents: Membranes, Radioligand, This compound Incubation Incubate at Equilibrium Start->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Workflow for determining the binding affinity of this compound.

G cluster_pathway nAChR-Mediated Analgesic Signaling Pathway cluster_downstream Downstream Signaling This compound This compound nAChR nAChR (e.g., α4β2, α7) This compound->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization CaM Ca2+/Calmodulin Ion_Influx->CaM NT_Release Neurotransmitter Release (e.g., GABA, NE, DA) Depolarization->NT_Release Analgesia Analgesia NT_Release->Analgesia PKC PKC CaM->PKC MAPK MAPK/ERK Pathway CaM->MAPK CREB CREB Activation MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Gene_Expression->Analgesia

Signaling pathways activated by this compound leading to analgesia.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in optimizing the therapeutic potential of natural products. By strategically modifying the structure of epibatidine, researchers have created an analog with a significantly improved safety profile while retaining potent activity at specific nAChR subtypes. The structure-activity relationship of this compound highlights the critical role of the aromatic ring system in determining subtype selectivity and overall pharmacological properties. Further exploration of the isoxazole moiety and the 7-azabicyclo[2.2.1]heptane core may lead to the development of even more selective and potent nAChR agonists with clinical utility in the management of pain and other neurological disorders. This technical guide provides a solid foundation for researchers to build upon in their efforts to design the next generation of nicotinic analgesics.

References

In Vivo Effects of Epiboxidine on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine is a synthetic analog of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist originally isolated from the skin of the poison frog Epipedobates tricolor. Developed as a less toxic alternative to epibatidine, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of analgesia. This technical guide provides a comprehensive overview of the in vivo effects of this compound on the central nervous system (CNS), with a focus on its pharmacological profile, behavioral effects, and the underlying mechanisms of action. Due to the limited availability of in vivo CNS studies specifically on this compound, this guide also incorporates relevant data from its parent compound, epibatidine, to provide a broader context for its potential neuronal effects. All data pertaining to epibatidine is clearly identified.

Pharmacological Profile

This compound acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the CNS. Its binding affinity varies across different nAChR subtypes.

Receptor Binding Affinities

The primary targets of this compound in the CNS are the α4β2 and α3β4 nAChR subtypes. The following table summarizes the comparative binding affinities and potencies of this compound and its parent compound, epibatidine.

CompoundReceptor SubtypeBinding Affinity (Ki) / Potency (IC50/EC50)Species/TissueReference
This compound α4β2~10-fold less potent than Epibatidine in inhibiting [3H]nicotine bindingRat cerebral cortical membranes[1]
α3β4(5)Nearly equipotent to EpibatidinePC12 cells[1]
Epibatidine α4β2High affinity (Ki ≈ 40 pM)Mammalian CNS[2]
α7Lower affinity (Ki ≈ 20 nM)Mammalian CNS[2]
α3β2, α3β4, α7 (human)Potent full agonistExpressed in Xenopus oocytes[3]

In Vivo Central Nervous System Effects

The in vivo effects of this compound on the CNS have been primarily investigated in the context of its antinociceptive properties.

Antinociceptive Effects

This compound has demonstrated significant pain-relieving effects in animal models, although it is less potent than its parent compound.

CompoundAnimal ModelAssayED50 / Effective DoseNotesReference
This compound MiceHot-plate test~10-fold less potent than EpibatidineSignificantly less toxic than Epibatidine at effective doses.
Epibatidine MiceHot-plate test5-20 µg/kg (s.c.) doubled response latencyAntinociception blocked by mecamylamine (B1216088) and dihydro-β-erythroidine.
Rats--Effective therapeutic dose is close to the lethal dose.
Locomotor Activity

Specific studies on the effects of this compound on locomotor activity are limited. However, studies on its parent compound, epibatidine, provide insights into the potential effects on motor function.

CompoundAnimal ModelDoseEffect on Locomotor ActivityNotesReference
Epibatidine Rats0.6 and 3.0 µg/kg (s.c.)Modest increase after a delayLess pronounced effect compared to nicotine (B1678760).
RatsRepeated administration of 3.0 µg/kgEffects were somewhat sensitized (less than twofold)-
Neurotransmitter Release (Data from Epibatidine)

No direct in vivo microdialysis studies on this compound and neurotransmitter release were identified. The following data is for epibatidine and suggests potential mechanisms for this compound.

In vivo microdialysis studies have shown that epibatidine can modulate the release of key neurotransmitters in the brain.

Brain RegionNeurotransmitterEffect of EpibatidineNotesReference
StriatumDopamineIncreased release-
HippocampusNorepinephrineIncreased release-
ThalamusNorepinephrineIncreased release-
Frontal Cortex & Nucleus AccumbensDopamineDecreased extracellular concentrations at 2.5 µg/kg (s.c.)This effect was attenuated by subchronic nicotine treatment.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of this compound to nAChRs initiates a cascade of intracellular events. The following diagram illustrates the generalized signaling pathway activated by nAChR agonists.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens This compound This compound This compound->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Opens NT_Release Neurotransmitter Release (e.g., Dopamine, Norepinephrine) Ca_Influx->NT_Release Triggers Downstream Downstream Signaling (e.g., PI3K-Akt) Ca_Influx->Downstream Activates

Generalized nAChR signaling pathway for agonists like this compound.
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for investigating the in vivo CNS effects of a compound like this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Drug_Admin This compound Administration (e.g., s.c., i.p.) Animal_Model->Drug_Admin Behavioral Behavioral Assays Drug_Admin->Behavioral Neurochemical Neurochemical Analysis Drug_Admin->Neurochemical Antinociception Antinociception (Hot-Plate, Tail-Flick) Behavioral->Antinociception Locomotor Locomotor Activity Behavioral->Locomotor Microdialysis In Vivo Microdialysis Neurochemical->Microdialysis Tissue_Analysis Post-mortem Tissue Analysis (e.g., Receptor Autoradiography) Neurochemical->Tissue_Analysis Data_Analysis Data Analysis and Interpretation Antinociception->Data_Analysis Locomotor->Data_Analysis Microdialysis->Data_Analysis Tissue_Analysis->Data_Analysis

References

Epiboxidine: A Potent Research Tool for the Interrogation of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has emerged as a valuable research tool for the study of nAChR subtypes. Its distinct pharmacological profile, characterized by high affinity for α4β2 and α3β4 nAChRs with reduced toxicity compared to its parent compound, makes it an ideal probe for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound's properties and its application in nAChR research. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its use in radioligand binding assays, electrophysiological recordings, and behavioral studies, as well as diagrams of relevant signaling pathways and experimental workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes, including cognitive function, reward, and pain perception, has made them a key target for drug discovery in various neurological and psychiatric disorders. Epibatidine, a natural alkaloid, is one of the most potent and non-selective nAChR agonists known.[1] However, its extreme toxicity has limited its therapeutic and widespread research applications.[1]

This compound was developed as a less toxic analog of epibatidine, retaining high affinity for neuronal nAChR subtypes.[2] Specifically, it acts as a potent partial agonist at α4β2 and α3β4 nAChRs.[2] This selectivity, coupled with its reduced toxicity, allows for more targeted investigations into the function of these specific receptor subtypes in various experimental models.

Physicochemical Properties and Synthesis

This compound, with the chemical name exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane, is a structural analog of epibatidine where the chloropyridinyl ring is replaced by a methylisoxazolyl ring.[3] This modification is key to its altered pharmacological profile. The synthesis of this compound has been described in the literature and is a critical aspect for its availability as a research tool.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes. This data is crucial for designing and interpreting experiments.

Table 1: Binding Affinity of this compound at nAChR Subtypes

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
α4β2Rat[3H]nicotine0.6
α4β2RatNot Specified0.46
α4β2HumanNot Specified1.2
α3β4Rat (PC12 cells)Not Specified19

Table 2: Functional Activity of this compound at nAChR Subtypes

Receptor SubtypeCell LineAssayEC50 (µM)Reference
α3β4-likePC12Sodium-22 influx0.18
α1β1γδTE671Sodium-22 influx2.6
α7Rat Hippocampal NeuronsWhole-cell current2.9 ((-)-enantiomer)
α4β2-likeRat Hippocampal NeuronsWhole-cell current0.019 ((-)-enantiomer)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to study nAChRs.

Radioligand Binding Assay: Competitive Inhibition

This protocol describes how to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand, such as [3H]epibatidine.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

  • [3H]epibatidine (or other suitable radioligand).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like nicotine (B1678760) or epibatidine).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes expressing the target nAChR subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [3H]epibatidine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]epibatidine, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine).

    • Competitive Binding: Membrane preparation, [3H]epibatidine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]epibatidine, this compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording nAChR-mediated currents evoked by this compound in cultured neurons or cells expressing specific nAChR subtypes.

Objective: To characterize the electrophysiological response of nAChRs to this compound.

Materials:

  • Cultured neurons or transfected cell line on coverslips.

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP, 0.1 GTP, pH 7.3).

  • This compound stock solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Patching:

    • Approach a cell with the patch pipette under visual control (microscope).

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply this compound at various concentrations to the cell using a perfusion system.

    • Record the inward currents evoked by this compound.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • Plot the current amplitude against the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that elicits a half-maximal response).

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Data Analysis Pipette_Prep Pipette Preparation (3-5 MΩ) Seal_Formation Gigaohm Seal Formation Pipette_Prep->Seal_Formation Cell_Prep Cell Preparation in Recording Chamber Cell_Prep->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Drug_Application Apply this compound Whole_Cell->Drug_Application Current_Recording Record nAChR Currents Drug_Application->Current_Recording Measure_Amplitude Measure Current Amplitude Current_Recording->Measure_Amplitude Dose_Response Generate Dose-Response Curve Measure_Amplitude->Dose_Response EC50_Determination Determine EC50 Dose_Response->EC50_Determination

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Behavioral Assay: Hot-Plate Test for Analgesia

This protocol describes the use of the hot-plate test to assess the analgesic effects of this compound in rodents.

Objective: To evaluate the antinociceptive properties of this compound.

Materials:

  • Male mice or rats.

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).

  • This compound solution for injection (e.g., subcutaneous or intraperitoneal).

  • Vehicle control (e.g., saline).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Workflow for Hot-Plate Test

Hot_Plate_Test_Workflow Acclimation Animal Acclimation Baseline Baseline Latency Measurement Acclimation->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency Measurement at Time Points Drug_Admin->Post_Treatment Data_Analysis Data Analysis (%MPE Calculation & Statistics) Post_Treatment->Data_Analysis

Caption: Workflow for the hot-plate test for analgesia.

Signaling Pathways

Activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily through the influx of cations, including Na+ and Ca2+. The rise in intracellular Ca2+ is a key event that can trigger various downstream pathways.

nAChR_Signaling This compound This compound nAChR nAChR (e.g., α4β2) This compound->nAChR binds & activates Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates VGCC->Ca_Increase Ca_Signaling Ca2+-dependent Signaling Cascades Ca_Increase->Ca_Signaling NT_Release Neurotransmitter Release Ca_Signaling->NT_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

References

The Role of Epiboxidine in Modulating Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiboxidine, a synthetic analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has emerged as a valuable pharmacological tool for investigating the intricacies of the cholinergic system. Developed as a less toxic alternative to its natural counterpart, this compound exhibits a distinct profile of interaction with various nAChR subtypes, thereby modulating the release of several key neurotransmitters. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, its quantitative pharmacological parameters, and its influence on neurotransmitter dynamics. Detailed experimental protocols for key assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuropharmacology and drug development.

Introduction

This compound is a partial agonist at neuronal nicotinic acetylcholine receptors, with notable activity at the α3β4 and α4β2 subtypes.[1] Its development was spurred by the remarkable analgesic properties of epibatidine, a natural alkaloid found in the skin of the poison dart frog Epipedobates tricolor. However, the therapeutic potential of epibatidine is severely limited by its high toxicity.[2] this compound, with its modified chemical structure, offers a safer yet potent tool to dissect the physiological and pathological roles of nAChRs.[3] Understanding the precise mechanisms by which this compound modulates neurotransmitter release is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including pain, neurodegenerative diseases, and addiction.

Pharmacological Profile of this compound

This compound's interaction with nAChRs is characterized by its binding affinity (Ki) and its functional potency (EC50). These parameters vary depending on the specific nAChR subtype.

Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of this compound for different nAChR subtypes. These experiments typically involve the use of a radiolabeled ligand, such as [3H]epibatidine or [3H]nicotine, and measuring the ability of unlabeled this compound to displace it from the receptor.

Table 1: Binding Affinity (Ki) of this compound at Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeLigandKi (nM)SpeciesTissue SourceReference
α4β2This compound~6RatCerebral Cortical Membranes[3]
α4β2Epibatidine~0.6RatCerebral Cortical Membranes[3]
α7This compound6Rat
α4β2This compound0.4

Note: The Ki value for this compound at α4β2 nAChRs is approximately 10-fold higher than that of epibatidine, indicating a lower binding affinity.

Functional Potency

Functional assays, such as ion flux assays, measure the ability of this compound to activate nAChRs and elicit a cellular response, typically the influx of ions like sodium or calcium.

Table 2: Functional Potency (EC50/IC50) of this compound at Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeAssay TypeParameterValueComparison to EpibatidineReference
α3β4Ion Flux (PC12 cells)EC50Nearly equipotentNearly equipotent
α1β1γδIon Flux (TE671 cells)EC50~5-fold less potent5-fold less potent

Modulation of Neurotransmitter Release by this compound (Inferred from Epibatidine Studies)

Direct studies on the effect of this compound on neurotransmitter release are limited. However, based on its structural and functional similarity to epibatidine, its effects can be inferred from the extensive research conducted on the parent compound.

Dopamine (B1211576)

Epibatidine has been shown to potently stimulate the release of dopamine in the striatum. This effect is mediated primarily through the activation of α4β2* and α6β2* nAChRs located on dopaminergic nerve terminals. The binding of epibatidine to these receptors leads to membrane depolarization and subsequent opening of voltage-gated calcium channels, triggering the exocytosis of dopamine-containing vesicles. Given that this compound is a partial agonist at α4β2 nAChRs, it is expected to also increase striatal dopamine release, albeit with potentially lower efficacy than epibatidine.

Norepinephrine (B1679862)

Studies have demonstrated that epibatidine induces the release of norepinephrine from hippocampal and thalamic slices. This release is sensitive to the nAChR antagonist mecamylamine, confirming the involvement of nicotinic receptors. The specific nAChR subtypes mediating this effect are thought to include α3β4*. As this compound is a potent agonist at α3β4 nAChRs, it is highly probable that it also facilitates the release of norepinephrine in these brain regions.

Acetylcholine

Epibatidine has been found to increase the release of acetylcholine in the spinal cord. This effect is thought to be mediated by presynaptic nAChRs on cholinergic nerve terminals, creating a positive feedback loop. Due to its agonist activity at various neuronal nAChRs, this compound is likely to share this property of enhancing acetylcholine release in different brain regions.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for a specific nAChR subtype.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Tissue Homogenization (e.g., rat cerebral cortex) P2 Centrifugation P1->P2 P3 Resuspension of membrane pellet P2->P3 A1 Incubate membranes with [3H]Radioligand (e.g., [3H]nicotine) and varying concentrations of unlabeled this compound P3->A1 A2 Separate bound and free radioligand (e.g., filtration) A1->A2 A3 Quantify bound radioactivity (scintillation counting) A2->A3 D1 Generate competition curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Fig. 1: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize the tissue of interest (e.g., rat cerebral cortex) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the pellet in a fresh buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]nicotine for α4β2 nAChRs) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure this compound-induced neurotransmitter release in a specific brain region of a freely moving animal.

In_Vivo_Microdialysis S1 Surgical Implantation of Microdialysis Probe into target brain region S2 Animal Recovery and Baseline Sample Collection S1->S2 S3 Systemic Administration of this compound S2->S3 S4 Continuous Collection of Dialysate Samples S3->S4 S5 Neurotransmitter Quantification in Dialysate (e.g., HPLC) S4->S5 S6 Data Analysis: Plot neurotransmitter concentration over time S5->S6

Fig. 2: Experimental workflow for in vivo microdialysis.

Methodology:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the striatum for dopamine release studies).

  • Baseline Collection: After the animal has recovered from surgery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples to establish the basal neurotransmitter levels.

  • Drug Administration: Administer this compound systemically (e.g., via subcutaneous or intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

  • Neurotransmitter Analysis: Quantify the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of this compound on neurotransmitter release.

Signaling Pathways

The primary mechanism by which this compound modulates neurotransmitter release is through the activation of presynaptic nAChRs.

Signaling_Pathway This compound This compound nAChR Presynaptic nAChR (e.g., α4β2, α3β4) This compound->nAChR binds and activates Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers NT_Release Neurotransmitter Release (Dopamine, Norepinephrine, Acetylcholine) Vesicle_Fusion->NT_Release

Fig. 3: Signaling pathway of this compound-mediated neurotransmitter release.

Conclusion

This compound serves as a critical pharmacological agent for elucidating the complex role of nicotinic acetylcholine receptors in neurotransmission. While its binding and functional profiles at various nAChR subtypes are partially characterized, further research is needed to directly quantify its effects on the release of key neurotransmitters such as dopamine, norepinephrine, and acetylcholine. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for future investigations into the nuanced mechanisms of this compound action. A deeper understanding of how this compound modulates neurotransmitter release will undoubtedly pave the way for the rational design of novel therapeutics with improved efficacy and safety profiles for a host of neurological and psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for [3H]Epiboxidine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine, an isoxazole (B147169) analog of epibatidine (B1211577), is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The tritiated form, [3H]this compound, serves as a valuable radioligand for characterizing the binding of ligands to various nAChR subtypes, particularly the high-affinity α4β2 and α3β4 subtypes. This document provides detailed protocols for conducting saturation and competition radioligand binding assays using [3H]this compound, enabling the determination of key pharmacological parameters such as receptor density (Bmax), radioligand binding affinity (Kd), and the affinity of unlabeled ligands (Ki).

Featured Applications

  • Receptor Subtype Characterization: Elucidate the pharmacological profile of nAChR subtypes in various tissues and cell lines.[1]

  • Drug Screening and Development: Screen compound libraries to identify and characterize novel nAChR modulators.

  • Neuroscience Research: Investigate the role of nAChRs in physiological and pathological processes.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Activation of nAChRs, ligand-gated ion channels, primarily leads to a rapid influx of cations, predominantly Na+ and Ca2+, resulting in depolarization of the cell membrane. The subsequent increase in intracellular Ca2+ can trigger a cascade of downstream signaling events. These pathways are crucial in modulating neuronal excitability, neurotransmitter release, and gene expression. The diagram below illustrates a simplified overview of a common signaling cascade initiated by nAChR activation.

nAChR_Signaling_Pathway nAChR nAChR (α4β2, α3β4) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Depolarization Membrane Depolarization nAChR->Depolarization Acetylcholine Acetylcholine / [3H]this compound Acetylcholine->nAChR CaMK Ca²⁺/Calmodulin- dependent Protein Kinase (CaMK) Ca_Influx->CaMK NT_Release Neurotransmitter Release Depolarization->NT_Release CREB CREB Phosphorylation CaMK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Simplified nAChR Signaling Cascade

Experimental Workflow

The general workflow for a radioligand binding assay involves several key stages, from sample preparation to data analysis. The following diagram outlines the typical steps for a filtration-based assay using [3H]this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells) Reagent_Prep 2. Reagent Preparation ([3H]this compound, Buffers, Ligands) Incubation 3. Incubation (Membranes + Radioligand ± Competitor) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Washing (Removes non-specific binding) Filtration->Washing Scintillation 6. Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Data_Analysis 7. Data Analysis (Calculate Kd, Bmax, Ki) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Quantitative Data Summary

The following tables summarize representative binding data obtained from [3H]this compound and related epibatidine radioligand binding assays.

Table 1: Saturation Binding Parameters for Epibatidine Radioligands

Receptor/TissueRadioligandKd (nM)Bmax (fmol/mg protein)Source
Bovine Adrenal Medulla[3H]Epibatidine0.5Not Reported[1]
Human α7-nAChR (SH-EP1 cells)[3H]Epibatidine~0.6~1000[2]
Rat Brain[3H]EpibatidineNot ReportedNot Reported
Human α4β2 nAChR[3H]Epibatidine0.013 (high affinity), 12 (low affinity)Not Reported[3]

Table 2: Inhibition Constants (Ki) of Various Ligands in [3H]Epibatidine Competition Assays

LigandReceptor/TissueKi (µM)Source
NicotineBovine Adrenal Medulla0.2[1]
CytisineBovine Adrenal Medulla0.4
CarbacholBovine Adrenal Medulla4.7
D-tubocurarineBovine Adrenal Medulla0.4
MethyllycaconitineBovine Adrenal Medulla1.3
Nicotineα4β2R (HEK cells)0.00094
2-FAα4β2R (HEK cells)0.000071
Nifeneα4β2R (HEK cells)0.00031

Note: Data may be derived from assays using different epibatidine radioligands (e.g., [125I]Epibatidine) but are relevant for comparative purposes.

Experimental Protocols

Materials and Reagents
  • [3H]this compound (Specific Activity: 30-60 Ci/mmol)

  • Membrane Preparation: Tissue homogenate (e.g., rat brain cortex) or cell membranes (e.g., from HEK cells expressing nAChRs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ligands: Nicotine (for non-specific binding determination), and other competing ligands of interest.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding.

  • Scintillation Cocktail

  • 96-well plates, filtration apparatus, and scintillation counter

Membrane Preparation
  • Tissue Homogenization: Dissect the tissue of interest (e.g., rat cerebral cortex) on ice. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold assay buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Final Resuspension: Resuspend the final pellet in a known volume of assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). The membranes can be stored in aliquots at -80°C.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of [3H]this compound and the maximum number of binding sites (Bmax).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound. For each concentration, prepare tubes for "Total Binding" and "Non-specific Binding" (NSB).

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [3H]this compound (e.g., 0.01 - 10 nM final concentration), and 100 µL of membrane preparation (typically 50-150 µg of protein).

    • Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM final concentration of nicotine), 50 µL of varying concentrations of [3H]this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the NSB counts from the Total Binding counts for each radioligand concentration.

    • Plot Specific Binding (y-axis) against the concentration of [3H]this compound (x-axis).

    • Fit the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the nAChRs.

  • Assay Setup: In a 96-well plate, set up triplicate wells for a range of concentrations of the unlabeled test compound.

  • Reagent Addition:

    • Add 50 µL of varying concentrations of the unlabeled test compound (e.g., 10-12 concentrations covering a wide range, such as 10 pM to 100 µM).

    • Add 50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Also include wells for Total Binding (no competing ligand) and NSB (e.g., 10 µM nicotine).

  • Incubation, Filtration, and Scintillation Counting: Follow steps 3-6 as described in the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled test compound (x-axis).

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound determined from the saturation assay.

References

Application Notes and Protocols: In Vivo Microdialysis with Epiboxidine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a dynamic window into the neurochemical environment of the brain. When coupled with the administration of pharmacological agents, it allows for the detailed study of drug effects on neurotransmitter release and metabolism. Epiboxidine, a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been shown to modulate the release of several key neurotransmitters. These application notes provide a comprehensive protocol for conducting in vivo microdialysis experiments to investigate the effects of this compound administration on central nervous system signaling.

Core Principles

In vivo microdialysis involves the implantation of a semi-permeable probe into a specific brain region of an anesthetized or freely moving animal.[1][2][3][4] An isotonic solution, referred to as the perfusate, is slowly pumped through the probe. Small molecules in the extracellular space, such as neurotransmitters and their metabolites, diffuse across the membrane into the perfusate down their concentration gradient.[3] The resulting fluid, the dialysate, is collected and analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the levels of these neurochemicals. This compound can be administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe itself (reverse dialysis) to study its direct effects on a targeted brain region.

Data Presentation: Neurochemical Effects of this compound

The administration of this compound (also referred to as epibatidine (B1211577) in literature) has been demonstrated to significantly alter the extracellular concentrations of dopamine (B1211576) (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the dorsal striatum of rats. The following table summarizes the quantitative changes observed in a key study.

NeurochemicalBrain RegionThis compound Dose (s.c.)Maximum % Increase from Baseline (Mean ± SEM)
Dopamine (DA)Dorsal Striatum3.0 µg/kg175 ± 25
DOPACDorsal Striatum3.0 µg/kg140 ± 10
HVADorsal Striatum3.0 µg/kg135 ± 8
Dopamine (DA)Ventral Striatum3.0 µg/kgNo significant change

Data summarized from Rautoma et al., European Journal of Pharmacology, 1998.

Experimental Protocols

This section outlines the detailed methodology for performing an in vivo microdialysis experiment to assess the effect of systemically administered this compound on striatal dopamine release.

I. Materials and Reagents
  • Animal Model: Adult male Wistar rats (250-300g)

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, micro-syringes, sutures.

  • Microdialysis Equipment:

    • Microdialysis probes (e.g., CMA 12) with appropriate membrane length (2-4 mm)

    • Guide cannula

    • Microinfusion pump (e.g., CMA/100)

    • Fraction collector (refrigerated)

    • Tubing (PEEK, FEP)

    • Liquid switch

  • Reagents:

    • This compound hydrochloride

    • Sterile saline (0.9% NaCl)

    • Artificial Cerebrospinal Fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)

    • Anesthetic (e.g., Isoflurane)

    • Analgesics

    • Dental cement

  • Analytical System: HPLC system with electrochemical detection.

II. Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Place the animal in the stereotaxic frame and ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region. For the dorsal striatum (caudate-putamen), typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ± 2.5 mm, Dorsoventral (DV) -3.5 mm from the skull surface.

  • Slowly lower the guide cannula to the desired DV coordinate.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.

III. In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, handle the animal and place it in the microdialysis testing chamber for a habituation period of at least 1-2 hours.

  • Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula. The active membrane should extend into the target brain region.

  • Perfusion: Connect the probe inlet tubing to the microinfusion pump and begin perfusing with aCSF at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes. Do not collect samples during this period.

  • Baseline Collection: Begin collecting dialysate samples into vials in the refrigerated fraction collector. Collect samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure a stable baseline neurotransmitter level.

  • This compound Administration: Prepare a solution of this compound in sterile saline. Administer the drug via subcutaneous (s.c.) injection at the desired dose (e.g., 3.0 µg/kg).

  • Post-Administration Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection to monitor the changes in neurotransmitter levels.

  • Sample Handling: Immediately after collection, samples should be frozen on dry ice or stored at -80°C until analysis to prevent degradation.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Section the brain and stain to verify the correct placement of the microdialysis probe track.

IV. Sample Analysis
  • Thaw the dialysate samples.

  • Inject a known volume of each sample into the HPLC system.

  • Separate the neurochemicals using a reverse-phase column.

  • Detect and quantify the concentrations of dopamine, DOPAC, and HVA using an electrochemical detector.

  • Calculate the results as a percentage change from the average baseline concentration for each animal.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Microdialysis Experiment cluster_analysis Analysis Phase A Anesthetize Animal B Stereotaxic Implantation of Guide Cannula A->B C Post-operative Recovery (48-72 hours) B->C D Habituation in Test Chamber C->D E Insert Microdialysis Probe D->E F Equilibration Period (aCSF Perfusion) E->F G Baseline Sample Collection F->G H Administer this compound (s.c.) G->H I Post-treatment Sample Collection H->I J HPLC Analysis of Dialysate Samples I->J L Histological Verification of Probe Placement I->L K Data Quantification (% of Baseline) J->K

Caption: Workflow for in vivo microdialysis with this compound.

Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR Nicotinic ACh Receptor (e.g., α4β2, α7) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening This compound This compound This compound->nAChR Binds & Activates PI3K PI3K Activation Ca_Influx->PI3K Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Akt Akt Phosphorylation PI3K->Akt Neurotransmitter_Release Neurotransmitter Release (Dopamine, Norepinephrine) Akt->Neurotransmitter_Release Modulates Vesicle_Fusion->Neurotransmitter_Release

Caption: this compound-activated nAChR signaling pathway.

Concluding Remarks

This document provides a detailed framework for utilizing in vivo microdialysis to study the effects of this compound. The activation of nAChRs by this compound leads to a cascade of intracellular events, primarily initiated by calcium influx, culminating in the release of neurotransmitters like dopamine. The provided protocol offers a robust method for quantifying these neurochemical changes in real-time within specific brain regions of a living animal. Researchers should note that specific parameters, such as animal strain, stereotaxic coordinates, and drug dosages, may require optimization for their particular experimental questions. Adherence to strict surgical and experimental protocols, followed by accurate analytical quantification and histological verification, is critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Epiboxidine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of epiboxidine solutions for in vitro experiments, focusing on its use as a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.

Introduction

This compound is a synthetic compound that serves as a valuable tool for studying the function and pharmacology of nAChRs. As a less toxic analog of epibatidine (B1211577), it offers a better therapeutic window for in vitro and in vivo studies. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These notes provide guidance on solubility, stock solution preparation, and use in common in vitro assays.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Chemical Name exo-2-(3-Methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane hydrochlorideSigma-Aldrich
Molecular Weight 214.69 g/mol Sigma-Aldrich[1]
Solubility (in Water) 22 mg/mLSigma-Aldrich[1]
Binding Affinity (Ki) 0.46 nM (rat α4β2 nAChR), 1.2 nM (human α4β2 nAChR)TargetMol[2]
Storage of Stock Solution (in DMSO) 2 weeks at 4°C, 1 month at -20°C, 6 months at -80°CDC Chemicals

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound hydrochloride using its molecular weight (214.69 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 2.147 mg of this compound hydrochloride.

  • Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Add the desired volume of DMSO to the tube.

  • Vortexing: Vortex the solution until the this compound hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration: Based on the experimental design, determine the final concentration of this compound to be used. For functional assays, a concentration range of 10 nM to 10 µM is a good starting point for a dose-response curve, given that this compound is a potent agonist.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Control DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent-induced artifacts. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it as low as possible[3][4]. For example, to achieve a 10 µM final concentration of this compound from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired period.

Mandatory Visualization

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment In Vitro Experiment s1 Weigh this compound HCl s2 Dissolve in DMSO s1->s2 s3 Vortex to Homogenize s2->s3 s4 Aliquot and Store at -80°C s3->s4 w1 Thaw Stock Aliquot s4->w1 Retrieve for use w2 Perform Serial Dilutions in Media w1->w2 w4 Prepare Vehicle Control w1->w4 w3 Ensure Final DMSO ≤ 0.1% w2->w3 e1 Treat Cells with Working Solutions w2->e1 w4->e1 e2 Incubate for Desired Time e1->e2 e3 Perform Assay e2->e3

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound via α4β2 nAChRs

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR α4β2 nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx This compound This compound This compound->nAChR binds and activates Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca2+ dependent activation Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: this compound-mediated signaling pathway.

References

Application Notes and Protocols for Studying Synaptic Plasticity in Hippocampal Slices with Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist with selectivity for α4β2 and α3β4 subtypes. As a less toxic analog of the powerful alkaloid epibatidine (B1211577), this compound presents a valuable pharmacological tool for investigating the role of specific nAChR subtypes in neuronal processes, including synaptic plasticity.[1][2] Nicotinic acetylcholine receptors are widely expressed in the hippocampus and are known to modulate long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[3][4]

These application notes provide a comprehensive guide for utilizing this compound to study its effects on synaptic plasticity in acute hippocampal slices. The protocols are based on established methodologies for nAChR agonists and provide a framework for pioneering research into the specific actions of this compound.

Disclaimer: To date, there is a notable absence of published studies directly investigating the effects of this compound on long-term potentiation (LTP) or long-term depression (LTD) in hippocampal slices. The following protocols are therefore based on the known pharmacology of this compound and established methods for studying the effects of other nAChR agonists, such as nicotine (B1678760) and epibatidine, on synaptic plasticity. Researchers should consider these protocols as a starting point and may need to optimize concentrations and stimulation parameters.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design.

Table 1: Nicotinic Acetylcholine Receptor Subtype Selectivity and Potency of this compound.

Receptor SubtypeActionRelative PotencyNotesReference
α4β2Partial Agonist~10-fold less potent than epibatidine in inhibiting [3H]nicotine binding.Developed as a less toxic analog of epibatidine.[1]
α3β4Partial AgonistNearly equipotent to epibatidine in functional ion flux assays.Also acts as an agonist at this subtype.

Table 2: Comparative Analgesic Potency and Toxicity.

CompoundAnalgesic PotencyToxicityReference
This compound~10-fold less potent than epibatidineMuch less toxic than epibatidine
EpibatidineHighHigh

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol outlines the procedure for obtaining viable hippocampal slices for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Incubation chamber

Solutions:

  • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.

Procedure:

  • Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.

  • Isolate the hippocampus and mount it onto the vibratome stage.

  • Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to an incubation chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes to recover.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Induction of Long-Term Potentiation (LTP)

This protocol describes how to record baseline synaptic transmission and induce LTP in the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber for electrophysiology

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound stock solution (in water or DMSO)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.

  • Application of this compound: To investigate the effect of this compound on baseline synaptic transmission and LTP, switch to aCSF containing the desired concentration of this compound. Based on its potency relative to epibatidine, a starting concentration range of 10-100 nM is recommended for initial experiments. Allow the drug to perfuse for at least 20 minutes before LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a tetanus (e.g., a single 1-second train of 100 Hz).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis: Normalize the fEPSP slope to the average baseline value. Compare the degree of potentiation in the presence and absence of this compound.

Protocol 3: Induction of Long-Term Depression (LTD)

This protocol details a common method for inducing LTD in the CA1 region.

Materials:

  • Same as for Protocol 2.

Procedure:

  • Establish a stable baseline recording of fEPSPs as described in Protocol 2.

  • Application of this compound: If investigating the modulatory role of this compound on LTD, apply the desired concentration in the perfusing aCSF for at least 20 minutes prior to LTD induction.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses delivered at 1 Hz.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes following the LFS protocol.

  • Data Analysis: Normalize the fEPSP slope to the average baseline value and compare the magnitude of depression between control and this compound-treated slices.

Mandatory Visualizations

Experimental Workflow for Investigating this compound's Effect on LTP

experimental_workflow_ltp cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis p1 Anesthetize & Perfuse Animal p2 Dissect Hippocampus p1->p2 p3 Cut 300-400 µm Slices p2->p3 p4 Recover Slices in aCSF p3->p4 r1 Transfer Slice to Recording Chamber p4->r1 r2 Position Electrodes (CA1) r1->r2 r3 Record Stable Baseline (20-30 min) r2->r3 r4 Apply this compound (e.g., 10-100 nM) r3->r4 r5 Induce LTP (HFS/TBS) r4->r5 r6 Record Post-Induction (60+ min) r5->r6 a1 Normalize fEPSP Slope r6->a1 a2 Compare LTP Magnitude (Control vs. This compound) a1->a2

Caption: Workflow for LTP experiments with this compound.

Proposed Signaling Pathway for this compound-Mediated Modulation of Synaptic Plasticity

Activation of α4β2 nAChRs by this compound is hypothesized to lead to an influx of Ca²⁺, which can act as a second messenger to modulate downstream signaling cascades crucial for synaptic plasticity, such as the activation of CaMKII and the subsequent phosphorylation and trafficking of AMPA receptors.

signaling_pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates CaMKII CaMKII Activation Ca_influx->CaMKII Leads to AMPAR_phos AMPAR Phosphorylation & Trafficking CaMKII->AMPAR_phos Promotes LTP Modulation of LTP AMPAR_phos->LTP Contributes to

Caption: Hypothesized signaling cascade for this compound.

Logical Relationship of Experimental Conditions

This diagram illustrates the comparative logic of the proposed experiments to elucidate the role of this compound in synaptic plasticity.

logical_relationship cluster_control Control Group cluster_this compound This compound Group cluster_comparison Comparison Control_LTP HFS -> LTP Compare_LTP Compare LTP Magnitude Control_LTP->Compare_LTP Control_LTD LFS -> LTD Compare_LTD Compare LTD Magnitude Control_LTD->Compare_LTD Epiboxidine_LTP This compound + HFS -> ? Epiboxidine_LTP->Compare_LTP Epiboxidine_LTD This compound + LFS -> ? Epiboxidine_LTD->Compare_LTD

Caption: Experimental design for comparing plasticity.

References

Application Notes and Protocols: The Use of Epiboxidine in High-Throughput Screening for Nicotinic Acetylcholine Receptor (nAChR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial ligand-gated ion channels involved in a multitude of physiological processes within the central and peripheral nervous systems, including learning, memory, and attention. Their dysfunction is linked to neurological conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction, making them significant therapeutic targets. High-throughput screening (HTS) is an essential methodology for efficiently screening large compound libraries to identify novel nAChR modulators.

Epiboxidine, an isoxazole (B147169) analog of epibatidine (B1211577), is a potent and selective agonist for neuronal nAChRs, particularly the α4β2 subtype.[1][2] Unlike its parent compound, epibatidine, this compound exhibits a significantly lower toxicity profile, making it a valuable pharmacological tool.[2] Its high affinity and subtype selectivity make it an excellent reference agonist in functional HTS assays designed to identify nAChR antagonists and a useful competitor in binding assays for screening new ligands.

This document provides detailed protocols for utilizing this compound in two common HTS formats: a cell-based functional assay measuring membrane potential and a competitive binding assay using fluorescence polarization.

nAChR Signaling Pathway and HTS Strategy

Upon binding of an agonist such as acetylcholine, nicotine, or this compound, the nAChR undergoes a conformational change, opening a central ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and the activation of downstream cellular events.[3] HTS campaigns can target this process by identifying compounds that either block this activation (antagonists) or compete for the agonist binding site.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Agonist Binding (e.g., this compound) Depolarization Membrane Depolarization nAChR_open->Depolarization Leads to Agonist Agonist (this compound) Ions_out Ions_out->nAChR_open Cation Influx Ions_in

Figure 1: nAChR Agonist-Induced Signaling Pathway.

Quantitative Data: Pharmacological Profile of this compound

This compound's utility in HTS is defined by its high affinity and potency at specific nAChR subtypes. The following tables summarize its key pharmacological parameters.

Table 1: Binding Affinity of this compound for nAChR Subtypes

Receptor SubtypePreparationKi (Inhibition Constant)Reference
Rat α4β2Cerebral Cortical Membranes0.46 nM[1]
Human α4β2-1.2 nM
Rat α3β4*PC12 Cells19 nM
Rat (General)Cerebral Cortical Membranes0.6 nM ([³H]nicotine binding)

Table 2: Functional Potency of this compound in Ion Flux Assays

Cell LineReceptor SubtypeAssay TypeEC50 (Half-Maximal Effective Conc.)Reference
PC12α3β4*²²Na⁺ Influx0.18 µM
TE671α1β1γδ²²Na⁺ Influx2.6 µM

Experimental Protocols

Protocol 1: Cell-Based Functional HTS for nAChR Antagonists

This protocol describes a fluorescence-based assay to screen for nAChR antagonists using a membrane potential-sensitive dye. This compound is used as the stimulating agonist. The assay identifies compounds that inhibit the this compound-induced depolarization.

Functional_Assay_Workflow arrow arrow start Start plate_cells Plate nAChR-expressing cells (e.g., SH-EP1 α4β2) in 384-well plates start->plate_cells incubate_cells Incubate cells (e.g., 48-72h at 29-37°C) plate_cells->incubate_cells load_dye Load cells with membrane potential dye incubate_cells->load_dye add_compounds Dispense test compounds or controls (50 nL) load_dye->add_compounds add_agonist Add this compound at EC80-EC90 (e.g., 500 nM) add_compounds->add_agonist incubate_final Incubate at room temperature (20 min) add_agonist->incubate_final read_plate Measure fluorescence (e.g., FLIPR, plate reader) incubate_final->read_plate analyze Analyze Data: Calculate % inhibition, Z'-factor read_plate->analyze end End analyze->end

Figure 2: Workflow for a Cell-Based Functional HTS Assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing human α4β2 nAChRs) under standard conditions.

    • Harvest cells and seed them into 384-well, black-walled, clear-bottom assay plates at an optimized density.

    • Incubate the plates for 48-72 hours. For some nAChR subtypes, incubation at a lower temperature (e.g., 29°C) can enhance receptor expression and signal magnitude.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition:

    • Using an acoustic liquid handler (e.g., ATS-100), dispense test compounds (typically 50 nL) from the library plates into the assay plates.

    • Include controls: neutral antagonist (e.g., mecamylamine) for 100% inhibition and vehicle (e.g., DMSO) for 0% inhibition.

  • Agonist Stimulation and Signal Detection:

    • Prepare an this compound solution at a concentration that elicits 80-90% of the maximal response (EC₈₀-EC₉₀). The final assay concentration will depend on the specific nAChR subtype (e.g., 500 nM for α4β2).

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the this compound solution to all wells and continue to measure the fluorescence signal for 2-5 minutes. The change in fluorescence corresponds to membrane depolarization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the controls.

    • Determine the Z'-factor to assess assay quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Competitive Binding HTS using Fluorescence Polarization (FP)

This protocol outlines a homogenous assay to screen for ligands that compete with a fluorescent tracer for binding to nAChRs. While a fluorescently labeled this compound is not commercially standard, this protocol can be adapted using this compound as a non-labeled competitor against a known fluorescent nAChR probe to validate the assay or characterize hits.

Binding_Assay_Workflow arrow arrow start Start prepare_reagents Prepare reagents: nAChR membrane prep, fluorescent tracer, test compounds start->prepare_reagents add_receptor Add nAChR membrane preparation to 384-well plate prepare_reagents->add_receptor add_tracer Add fluorescent nAChR tracer (e.g., DitIMI, fluorescent α-Bungarotoxin) add_receptor->add_tracer add_compounds Add test compounds or This compound (unlabeled competitor) add_tracer->add_compounds incubate Incubate to reach binding equilibrium (e.g., 1-2 hours at RT) add_compounds->incubate read_plate Measure Fluorescence Polarization (FP) on a compatible plate reader incubate->read_plate analyze Analyze Data: Calculate FP signal change, Determine IC50 values read_plate->analyze end End analyze->end

Figure 3: Workflow for a Fluorescence Polarization HTS Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the target nAChR subtype.

    • Select a suitable fluorescent tracer with high affinity for the target nAChR (e.g., fluorescent derivatives of imidacloprid (B1192907) or α-bungarotoxin).

    • Dilute the tracer to a working concentration (typically at or below its Kd value) in an appropriate assay buffer.

    • Prepare serial dilutions of test compounds and unlabeled this compound (as a positive control competitor).

  • Assay Procedure:

    • In a 384-well, low-volume, black plate, add the assay buffer.

    • Add the nAChR membrane preparation.

    • Add the test compounds or controls.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • High FP values indicate the tracer is bound to the large receptor complex. Low FP values indicate the tracer has been displaced by a competing compound and is tumbling freely in solution.

    • Plot the change in FP signal against the concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer) for active compounds.

Hit Validation and Characterization

Compounds identified as "hits" in the primary HTS require further validation to confirm their activity and determine their mechanism of action.

Hit_Validation_Workflow Primary_HTS Primary HTS (e.g., Single Concentration Screen) Hit_Confirmation Hit Confirmation (Re-test active compounds) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Analysis (Determine IC50 / EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., Radioligand Binding or Patch-Clamp Electrophysiology) Dose_Response->Orthogonal_Assay Schild_Analysis Mechanism of Action (e.g., Schild Analysis for Antagonists) Orthogonal_Assay->Schild_Analysis Validated_Hit Validated Hit for Further Development Schild_Analysis->Validated_Hit

Figure 4: Logical Workflow for Hit Identification and Validation.
  • Hit Confirmation: Re-test initial hits from the primary screen to eliminate false positives.

  • Dose-Response Curves: Test confirmed hits across a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits using a different assay format to confirm their biological activity. For example, if the primary screen was a functional membrane potential assay, a competitive radioligand binding assay could be used as an orthogonal follow-up.

  • Mechanism of Action Studies: For antagonists, perform a Schild analysis to determine if the antagonism is competitive. This involves generating agonist (e.g., this compound) dose-response curves in the presence of several fixed concentrations of the antagonist. A parallel rightward shift in the agonist curve with no reduction in the maximum response is characteristic of competitive antagonism.

References

Methods for Synthesizing Novel Epiboxidine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of novel epiboxidine analogues. This compound, a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), serves as a valuable scaffold for the development of new therapeutic agents. These protocols are intended to guide researchers in the synthesis of novel analogues and their subsequent pharmacological evaluation.

Data Presentation: Quantitative Analysis of this compound Analogues

The binding affinity of this compound and its analogues for the α4β2 and α7 subtypes of nAChRs is a critical parameter in determining their potency and selectivity. The following table summarizes the binding affinities (Ki values) for a selection of this compound analogues.

Compoundα4β2 Ki (nM)α7 Ki (nM)Reference
(±)-Epiboxidine0.46.0[1]
Analogue 7501600[1]
(-)-Epibatidine0.03510.2
ABT-418~6.8-[2]

Experimental Protocols

Detailed methodologies for the synthesis of the 7-azabicyclo[2.2.1]heptane core, a key intermediate, and a common coupling method are provided below, along with a standard protocol for evaluating the binding affinity of the synthesized compounds.

Protocol 1: Synthesis of the 7-Azabicyclo[2.2.1]heptane Ring System via Favorskii Rearrangement

This protocol describes a method for contracting the tropinone (B130398) skeleton to form the core 7-azabicyclo[2.2.1]heptane ring system, a key step in the synthesis of many epibatidine (B1211577) and this compound analogues.[3][4]

Materials:

Procedure:

  • Bromination: To a solution of N-carbethoxytropinone in a 1:1 mixture of CHCl₃ and EtOAc, add cupric bromide. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture to remove copper salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monobrominated intermediate.

  • Favorskii Rearrangement: Dissolve the crude bromide in DME and cool to 0 °C. Add a solution of sodium methoxide in DME dropwise. Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with water and acidify with dilute HCl. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the 7-azabicyclo[2.2.1]heptane derivative.

Protocol 2: Palladium-Catalyzed Stille Coupling for Analogue Synthesis

This protocol details a palladium-catalyzed Stille cross-coupling reaction, a versatile method for attaching various aromatic or heteroaromatic moieties to the 7-azabicyclo[2.2.1]heptane core.

Materials:

  • 7-azabicyclo[2.2.1]heptane derivative (with a triflate or halide group)

  • Organostannane reagent (e.g., tributyl(3-methylisoxazol-5-yl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if required, e.g., triphenylphosphine)

  • Anhydrous solvent (e.g., toluene (B28343) or DMF)

  • Base (e.g., triethylamine (B128534) or cesium fluoride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 7-azabicyclo[2.2.1]heptane derivative, the organostannane reagent, the palladium catalyst, and any additional ligand.

  • Solvent and Base Addition: Add the anhydrous solvent and the base to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final this compound analogue.

Protocol 3: Nicotinic Acetylcholine Receptor Binding Assay using [³H]-Epibatidine

This protocol describes a radioligand binding assay to determine the affinity of synthesized analogues for nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from rat brain homogenate or transfected cell lines)

  • [³H]-Epibatidine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine (B1678760) or unlabeled epibatidine)

  • Synthesized this compound analogues at various concentrations

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the cell membrane preparation, and either the non-specific binding control or a dilution of the synthesized analogue.

  • Radioligand Addition: Add [³H]-Epibatidine to each well at a final concentration near its Kd for the receptor subtype being studied.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the synthesized analogues by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

Visualizations

Synthetic Workflow for this compound Analogues

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound analogues.

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Starting_Materials Starting Materials (e.g., Tropinone) Core_Synthesis Core Synthesis (e.g., Favorskii Rearrangement) Starting_Materials->Core_Synthesis Step 1 Intermediate 7-Azabicyclo[2.2.1]heptane Intermediate Core_Synthesis->Intermediate Step 2 Coupling Coupling Reaction (e.g., Stille Coupling) Intermediate->Coupling Step 3 Analogues Novel this compound Analogues Coupling->Analogues Step 4 Binding_Assay nAChR Binding Assay ([³H]-Epibatidine) Analogues->Binding_Assay Data_Analysis Data Analysis (Ki Determination) Binding_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Starting_Materials Design new analogues

Caption: General workflow for synthesis and evaluation.

Signaling Pathway of the α4β2 Nicotinic Acetylcholine Receptor

Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to the influx of cations and subsequent downstream signaling events.

G This compound This compound alpha4beta2_nAChR α4β2 nAChR This compound->alpha4beta2_nAChR binds & activates Ion_Influx Na⁺/Ca²⁺ Influx alpha4beta2_nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: α4β2 nAChR signaling pathway.

Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is highly permeable to calcium, and its activation triggers distinct downstream signaling pathways involved in processes like learning and memory.

G Epiboxidine_Analogue Epiboxidine_Analogue alpha7_nAChR α7 nAChR Epiboxidine_Analogue->alpha7_nAChR binds & activates Ca_Influx High Ca²⁺ Permeability alpha7_nAChR->Ca_Influx CAMKII CaMKII Activation Ca_Influx->CAMKII ERK ERK Activation CAMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: α7 nAChR signaling pathway.

References

Application Notes and Protocols for Intraperitoneal Injection of Epiboxidine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine is a synthetic compound that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically showing affinity for the α4β2 and α3β4 subtypes.[1] It was developed as a less toxic analog of epibatidine (B1211577), a potent analgesic alkaloid.[1] While this compound exhibits approximately one-tenth the analgesic potency of epibatidine, it is significantly less toxic, making it a valuable tool for investigating the roles of nAChR subtypes in various physiological processes, including nociception and cognition.[1] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in rodent models for assessing its antinociceptive and potential cognitive-enhancing effects.

Mechanism of Action

This compound exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly the α4β2 subtype, is associated with analgesic effects. The binding of this compound to nAChRs leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the activation of various downstream signaling pathways. These pathways can influence neurotransmitter release and modulate synaptic plasticity, which are crucial for both pain perception and cognitive functions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Epibatidine, in rodent models.

Table 1: In Vivo Potency of this compound and Epibatidine in Mice (Hot-Plate Test)

CompoundAdministration RouteED50 (Antinociception)Relative PotencyReference
EpibatidineIntraperitoneal~1.5 µg/kg1[2]
This compoundIntraperitoneal~15 µg/kg (estimated)~0.1[1]

Note: The ED50 for this compound is estimated based on the finding that it is approximately 10-fold less potent than Epibatidine.

Table 2: In Vitro Binding Affinities and Potencies

CompoundReceptor SubtypeAssayValueSpeciesReference
This compoundα4β2 nAChR[3H]nicotine binding inhibition~17-fold more potent than ABT-418Rat
This compoundα3β4 nAChRFunctional ion fluxNearly equipotent to epibatidineRat (PC12 cells)
EpibatidineNicotinic sites ([3H]nicotine binding)Ki0.045 nMRat

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using the Hot-Plate Test

This protocol details the procedure for evaluating the analgesic properties of this compound in mice using the hot-plate test.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Swiss mice (20-25 g)

  • Hot-plate apparatus set to 55 ± 0.5°C

  • Syringes (1 ml) with 25-27 gauge needles

  • Animal scale

  • Timers

Procedure:

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 5, 10, 15, 20, 30 µg/ml). This will allow for the administration of 5, 10, 15, 20, and 30 µg/kg doses in a 10 ml/kg injection volume. Prepare a vehicle control of sterile saline.

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-60 seconds should be established to prevent tissue damage.

  • Drug Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal injection. The injection volume should be 10 ml/kg.

  • Post-Treatment Latency: At a predetermined time point after injection (e.g., 15-30 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Cognitive Effects using the Morris Water Maze

This protocol outlines the methodology for investigating the potential cognitive-enhancing effects of this compound in rats using the Morris water maze.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (250-300 g)

  • Morris water maze (a circular pool, approximately 1.5-2 m in diameter, filled with opaque water)

  • Submerged escape platform

  • Video tracking system

  • Syringes (1 ml) with 23-25 gauge needles

  • Animal scale

  • Timers

Procedure:

  • Drug Preparation: Prepare this compound solutions and a vehicle control as described in Protocol 1. Doses for cognitive studies are not well-established for this compound and may require a pilot dose-response study. A suggested starting range, based on its nAChR activity, could be 1-10 µg/kg.

  • Animal Habituation: For 2 days prior to the experiment, handle the rats and habituate them to the experimental room. On the day before training, allow each rat to swim freely in the maze for 60 seconds without the platform.

  • Acquisition Phase (4 days):

    • Administer this compound or vehicle intraperitoneally 30 minutes before the first trial of each day.

    • Each rat undergoes four trials per day. For each trial, the rat is placed in the water at one of four randomized starting positions.

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds. If the rat finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer the same dose of this compound or vehicle as in the acquisition phase.

    • Allow each rat to swim in the maze for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze the escape latencies and path lengths during the acquisition phase using repeated measures ANOVA. Analyze the probe trial data (time in target quadrant, platform crossings) using one-way ANOVA or t-tests.

Visualizations

Signaling Pathways

Epiboxidine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound nAChR α4β2 / α3β4 nAChR This compound->nAChR binds & activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Neuronal_Excitation Neuronal Excitation nAChR->Neuronal_Excitation PI3K PI3K Ca_influx->PI3K MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Akt Akt PI3K->Akt Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK_ERK->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Neuronal_Excitation->Neurotransmitter_Release

Caption: this compound activates nAChRs, leading to Ca²⁺ influx and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurement (Hot-Plate / MWM Habituation) Animal_Acclimation->Baseline_Measurement Drug_Preparation This compound & Vehicle Preparation IP_Injection Intraperitoneal Injection (this compound or Vehicle) Drug_Preparation->IP_Injection Baseline_Measurement->IP_Injection Behavioral_Assay Behavioral Assay (Hot-Plate / MWM) IP_Injection->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Calcium Imaging with Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiboxidine is a potent partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting high affinity for α4β2 and α3β4 subtypes.[1] As a less toxic analog of the potent analgesic epibatidine, this compound is a valuable tool for investigating the physiological and pathological roles of nAChR activation.[1][2] Nicotinic acetylcholine receptor activation is intrinsically linked to intracellular calcium signaling, a ubiquitous second messenger system that governs a myriad of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

Calcium imaging is a powerful technique that enables the real-time visualization and quantification of intracellular calcium dynamics in living cells. By employing fluorescent calcium indicators, researchers can monitor the transient changes in cytosolic calcium concentration ([Ca²⁺]i) elicited by the application of nAChR agonists like this compound. These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging to characterize the effects of this compound on cellular signaling.

Principle of the Assay

The application of this compound to cells expressing cognate nAChRs triggers the opening of these ligand-gated ion channels. This leads to an influx of cations, including Na⁺ and Ca²⁺, which depolarizes the cell membrane. The initial Ca²⁺ influx can be supplemented by the activation of voltage-gated calcium channels (VGCCs) in response to membrane depolarization, and further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.[1][2]

Calcium-sensitive fluorescent dyes, such as Fluo-4 AM or Fura-2 AM, are used to detect these changes in [Ca²⁺]i. These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺. The resulting change in fluorescence intensity is directly proportional to the concentration of intracellular free calcium and can be measured using fluorescence microscopy or a plate reader.

Data Presentation

The following tables summarize the receptor binding affinities and functional potencies of this compound, providing a reference for experimental design.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesPreparationKᵢ (nM)Reference CompoundKᵢ (nM) of Reference
α4β2RatCerebral Cortical Membranes0.6[³H]nicotine-
α4β2Human-1.2--
α3β4PC12 cells-19--

Data compiled from multiple sources.

Table 2: Functional Potency of this compound in Ion Flux Assays

Cell LineReceptor Subtype(s) ExpressedAssayEC₅₀ (µM)Reference CompoundEC₅₀ (µM) of Reference
PC12α3β4²²Na⁺ influx0.18--
TE671α1β1γδ²²Na⁺ influx2.6--

Data compiled from multiple sources.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Calcium Influx

Epiboxidine_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound nAChR nAChR (α4β2 / α3β4) This compound->nAChR binds & activates Ca_cytosol ↑ [Ca²⁺]i nAChR->Ca_cytosol Ca²⁺ influx Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx VGCC Voltage-Gated Calcium Channel VGCC->Ca_cytosol Ca²⁺ influx CICR CICR Ca_cytosol->CICR triggers Depolarization->VGCC activates ER_Ca Ca²⁺ Store ER_Ca->Ca_cytosol Ca²⁺ release CICR->ER_Ca releases Ca²⁺ from

Caption: this compound-induced calcium signaling pathway.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Treatment cluster_analysis Data Analysis cell_culture 1. Plate cells on glass-bottom dishes dye_loading 2. Load cells with Fluo-4 AM or Fura-2 AM cell_culture->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash baseline 4. Acquire baseline fluorescence wash->baseline epiboxidine_app 5. Apply this compound baseline->epiboxidine_app post_stim_acq 6. Record fluorescence change over time epiboxidine_app->post_stim_acq roi 7. Define Regions of Interest (ROIs) post_stim_acq->roi quantify 8. Quantify fluorescence intensity (ΔF/F₀) roi->quantify dose_response 9. Generate dose-response curves (EC₅₀) quantify->dose_response

Caption: Workflow for this compound calcium imaging.

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM (Single-Wavelength Indicator)

This protocol is suitable for high-throughput screening and qualitative assessment of calcium responses.

Materials:

  • Cells expressing nAChRs (e.g., PC12, SH-SY5Y, or primary neurons)

  • Glass-bottom culture dishes or 96-well imaging plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

  • This compound stock solution (in water or buffer)

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Plating:

    • Plate cells onto glass-bottom dishes or imaging plates at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with HBSS to remove any extracellular dye.

    • Add fresh HBSS to the cells. The cells are now ready for imaging.

  • Calcium Imaging:

    • Place the plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading for 30-60 seconds before adding the compound.

    • Add this compound at the desired final concentration. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments.

    • Continuously record the fluorescence intensity for 2-5 minutes to capture the full calcium transient.

  • Data Analysis:

    • For microscopy, define regions of interest (ROIs) over individual cells.

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the ΔF/F₀ over time to visualize the calcium transient.

    • For dose-response experiments, plot the peak ΔF/F₀ against the logarithm of the this compound concentration and fit the data to a sigmoidal curve to determine the EC₅₀.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is recommended for quantitative measurements of intracellular calcium concentration, as it is less susceptible to variations in dye loading and cell thickness.

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

  • A fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

Procedure:

  • Cell Plating and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1, using Fura-2 AM at a final concentration of 2-5 µM.

  • Washing:

    • Follow step 3 from Protocol 1.

  • Calcium Imaging:

    • Place the plate on the imaging system.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add this compound at the desired concentration.

    • Continue to record the dual-excitation fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • The absolute calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations (using ionophores like ionomycin).

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the effects of this compound on intracellular calcium signaling. By carefully selecting the appropriate calcium indicator and imaging modality, researchers can gain valuable insights into the functional consequences of nAChR activation by this potent agonist. Such studies are crucial for elucidating the role of nicotinic signaling in neuronal function and for the development of novel therapeutics targeting these receptors.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Epiboxidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for the synthesis of Epiboxidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and efficiency of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

A1: A widely recognized and efficient route to (±)-Epiboxidine was developed by Armstrong et al. This synthesis utilizes an aza-Prins-pinacol rearrangement to construct the core 7-azabicyclo[2.2.1]heptane skeleton, followed by a Stille cross-coupling reaction to introduce the 3-methylisoxazole (B1582632) moiety, and concludes with a Boc deprotection.

The primary challenges that can impact the overall yield include:

  • Low yield in the aza-Prins-pinacol rearrangement: This key step can be sensitive to reaction conditions, and side reactions may occur.

  • Inefficient Stille coupling: The success of this step is highly dependent on the purity of the organostannane reagent and the catalytic activity of the palladium complex.

  • Difficult purification: Intermediates and the final product may require careful chromatographic purification to remove byproducts and unreacted starting materials.

  • Incomplete Boc deprotection: While generally high-yielding, incomplete deprotection can complicate the final purification step.

Q2: My overall yield for the multi-step synthesis is low. What general strategies can I employ to improve it?

A2: Low yields in multi-step syntheses are a common issue. Here are some general troubleshooting strategies:

  • Ensure Reagent and Solvent Purity: Use freshly distilled solvents and high-purity reagents. Moisture and air can be detrimental to many of the reactions involved.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading for each step to find the optimal conditions for your specific setup.

  • Inert Atmosphere: For sensitive reactions like the Stille coupling, maintain a strict inert atmosphere (e.g., under argon or nitrogen) to prevent degradation of catalysts and reagents.

  • Careful Workup and Purification: Minimize product loss during extractions, washes, and chromatography. Ensure complete extraction of the product from aqueous layers.

  • Analyze Side Products: If possible, identify major side products to understand competing reaction pathways and adjust conditions to minimize their formation.

Q3: What are the potential side products in the final Boc deprotection step using Trifluoroacetic Acid (TFA)?

A3: The Boc deprotection with TFA can generate a reactive tert-butyl cation. This cation can lead to side reactions, particularly the alkylation of nucleophilic sites on your molecule. In the case of this compound, this could potentially involve alkylation of the isoxazole (B147169) or the secondary amine. To mitigate this, scavengers such as triethylsilane or anisole (B1667542) can be added to the reaction mixture to trap the tert-butyl cation. Additionally, incomplete deprotection can leave residual Boc-protected this compound, which may co-elute with the final product during chromatography.

Troubleshooting Guides

Low Yield in Aza-Prins-Pinacol Rearrangement

The aza-Prins-pinacol rearrangement is a critical step in forming the 7-azabicyclo[2.2.1]heptane core. Low yields in this step can significantly impact the overall synthesis efficiency.

Observation Potential Cause Suggested Solution
Low conversion of starting material Inactive Lewis acid (e.g., SnCl₄) due to moisture.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use a fresh, sealed bottle of the Lewis acid.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Steric hindrance in the substrate.This may require redesigning the substrate or exploring alternative cyclization strategies.
Formation of multiple unidentified products Decomposition of starting material or intermediate.Perform the reaction at a lower temperature for a longer duration.
Competing side reactions like aza-Cope rearrangement.The choice of Lewis acid can influence the reaction pathway. Consider screening other Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃).
Isolation of the aza-Cope rearrangement product The reaction conditions favor the rearrangement pathway over the desired cyclization.Modify the solvent and temperature conditions. A less polar solvent may favor the desired cyclization.

dot

Epiboxidine_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_coupling Core Assembly cluster_final Final Product 2-Methoxy-3,4-dihydro-2H-pyran 2-Methoxy-3,4-dihydro-2H-pyran A N-Tosyl-2-pyrrolidinemethanol derivative 2-Methoxy-3,4-dihydro-2H-pyran->A Sulfonamidation & Grignard Addition B N-Boc-7-azabicyclo[2.2.1]heptan-2-one A->B Aza-Prins-Pinacol Rearrangement (SnCl₄) C N-Boc-7-azabicyclo[2.2.1]hept-2-ene enol triflate B->C Enol Triflate Formation D N-Boc-Epiboxidine (unsaturated) C->D Stille Coupling with 3-methyl-5-(tributylstannyl)isoxazole This compound (±)-Epiboxidine D->this compound Hydrogenation & Boc Deprotection (TFA) nAChR_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response This compound This compound nAChR nAChR (α4β2 / α3β4) This compound->nAChR binds to Ca_influx Ca²⁺ Influx & Na⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC activates VDCC->Ca_influx contributes to Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Survival

Technical Support Center: Overcoming Solubility Issues with Epiboxidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Epiboxidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a chemical compound that functions as a partial agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically binding to the α3β4 and α4β2 subtypes.[1] It was developed as a less toxic analog of epibatidine.[1]

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O[2]
Molar Mass 178.23 g/mol [2]
Appearance Off-white to yellow solid
Water Solubility (HCl salt) 22 mg/mL
Predicted pKa ~8.5 (for the 7-azabicyclo[2.2.1]heptane nitrogen)Predicted value

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?

A2: This phenomenon, often called "crashing out," typically occurs when a compound that is readily soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: The main approaches to enhance the aqueous solubility of a compound like this compound include:

  • Using a co-solvent: Dissolving this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous medium.

  • pH adjustment: Modifying the pH of the aqueous solution to ionize the molecule, which generally increases its solubility.

  • Complexation with cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) to form a more water-soluble inclusion complex.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
This compound powder is not dissolving in water. The free base form of this compound has lower aqueous solubility.Ensure you are using the hydrochloride (HCl) salt of this compound, which has a reported water solubility of 22 mg/mL. If using the free base, consider converting it to a salt or using one of the solubilization methods below.
Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. The final concentration of DMSO is too low to maintain solubility, or the local concentration of this compound is too high during addition.1. Decrease the stock concentration: Prepare a more dilute stock solution in DMSO. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%). 3. Alter the mixing procedure: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion.
The solution is cloudy or turbid after dissolving this compound. Formation of fine, insoluble particles or aggregates.1. Sonication: Use a bath sonicator to break up aggregates. 2. Gentle warming: Briefly warm the solution (e.g., to 37°C) to aid dissolution, but be cautious of potential degradation. 3. Filtration: If insoluble particulates remain, filter the solution through a 0.22 µm syringe filter.
pH adjustment is not improving solubility. The pH is not in the optimal range for ionization, or the intrinsic solubility of the ionized form is still low.1. Verify the pKa: The predicted pKa of the basic nitrogen in this compound is around 8.5. To increase solubility, the pH of the solution should be adjusted to be at least 1-2 pH units below the pKa (e.g., pH 6.5-7.5). 2. Combine with a co-solvent: A combination of pH adjustment and a low concentration of a co-solvent can be more effective.

Quantitative Solubility Data

Solvent/System Solubility Notes
Water (as HCl salt) 22 mg/mL
Phosphate (B84403) Buffered Saline (PBS, pH 7.4) Expected to be lower than in pure water due to the common ion effect and pH.Experimental determination is recommended.
Dimethyl Sulfoxide (DMSO) Highly soluble.A common solvent for preparing concentrated stock solutions.
Ethanol Soluble.Can be used as a co-solvent.
Aqueous solution with Cyclodextrins (e.g., HP-β-CD) Expected to be higher than in water alone.The extent of solubility enhancement depends on the type and concentration of the cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound HCl powder.

  • Dissolution in Co-solvent: Add a small volume of a high-purity, water-miscible organic solvent (e.g., DMSO or ethanol) to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Dilution into Aqueous Medium: For experiments, add the stock solution to the aqueous buffer dropwise while vortexing to achieve the desired final concentration. Ensure the final co-solvent concentration is compatible with your assay.

Protocol 2: Enhancing this compound Solubility by pH Adjustment

  • Determine the Target pH: Based on the predicted pKa of ~8.5 for the basic nitrogen of this compound, a pH below 7.5 is recommended to ensure the compound is in its more soluble, protonated form.

  • Prepare a Buffered Solution: Prepare an aqueous buffer at the desired pH (e.g., phosphate or citrate (B86180) buffer).

  • Dissolution: Add the this compound HCl powder directly to the buffered solution.

  • Mixing: Stir or vortex the solution until the compound is fully dissolved.

  • Verification: Measure the final pH of the solution and adjust if necessary using dilute acid or base.

Protocol 3: Improving this compound Solubility with Cyclodextrins

  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add this compound: Add the this compound HCl powder to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: If any undissolved material remains, centrifuge or filter the solution to obtain a clear solution of the this compound-cyclodextrin complex.

Visualizations

experimental_workflow start Start: Need to dissolve This compound in aqueous buffer q_hcl Is the hydrochloride salt being used? start->q_hcl use_hcl Use this compound HCl for best aqueous solubility. q_hcl->use_hcl No sol_water Attempt to dissolve directly in aqueous buffer. q_hcl->sol_water Yes use_hcl->sol_water q_dissolved Is the compound fully dissolved? sol_water->q_dissolved success Success: Solution is ready for use. q_dissolved->success Yes troubleshoot Troubleshoot Solubility Issue q_dissolved->troubleshoot No q_method Choose a solubilization method troubleshoot->q_method co_solvent Use a co-solvent (e.g., DMSO, Ethanol) q_method->co_solvent Fastest ph_adjust Adjust pH of the buffer (pH < 7.5) q_method->ph_adjust For ionizable compounds cyclodextrin Use cyclodextrin (e.g., HP-β-CD) q_method->cyclodextrin To avoid organic solvents re_evaluate Re-evaluate solubility co_solvent->re_evaluate ph_adjust->re_evaluate cyclodextrin->re_evaluate re_evaluate->q_dissolved

Caption: A decision-making workflow for solubilizing this compound.

signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (α4β2 / α3β4 subtypes) This compound->nAChR Binds to and activates ion_channel Ion Channel Opening nAChR->ion_channel Conformational change ca_influx Ca²⁺ Influx ion_channel->ca_influx pi3k PI3K Activation ca_influx->pi3k akt Akt Phosphorylation pi3k->akt cellular_response Downstream Cellular Responses (e.g., modulation of neurotransmitter release, neuroprotection) akt->cellular_response

Caption: Simplified signaling pathway of this compound via nAChR activation.

References

Minimizing off-target effects of Epiboxidine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Epiboxidine in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

This compound is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its on-target therapeutic effects, such as analgesia, are primarily mediated by its activity at the α4β2 nAChR subtype in the central nervous system.[2][3] Off-target effects are mainly due to its activity at the α3β4 nAChR subtype, which is highly expressed in the autonomic ganglia.[2][4] This can lead to a range of undesirable side effects.

Q2: What are the known off-target effects of this compound observed in vivo?

While significantly less toxic than its parent compound, epibatidine (B1211577), this compound can still elicit off-target effects due to its action on ganglionic nAChRs. These effects are comparable to the toxicities observed with other non-selective nicotinic agonists and can include:

  • Cardiovascular: Hypertension (high blood pressure) and tachycardia (increased heart rate).

  • Neurological: Seizures, muscle paralysis, and hypothermia.

  • Gastrointestinal: Nausea, bloating, and heartburn.

  • Secretory: Increased salivation, tearing, and rhinorrhea.

Q3: How does the toxicity of this compound compare to Epibatidine?

Q4: What is the primary strategy for minimizing this compound's off-target effects?

The main strategy is to improve the selectivity of the compound for the desired α4β2 nAChR subtype over the α3β4 subtype, which mediates the majority of the off-target effects. This can be achieved through medicinal chemistry efforts to synthesize analogs with modified structures that enhance this selectivity.

Troubleshooting Guide for Off-Target Effects

This guide provides a structured approach to identifying and mitigating common off-target effects encountered during in vivo experiments with this compound.

Issue 1: Cardiovascular Instability (Hypertension, Tachycardia)

Potential Cause: Activation of α3β4 nAChRs in autonomic ganglia, leading to sympathetic nervous system stimulation.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to lower the dose of this compound to determine if a therapeutic window with acceptable cardiovascular effects can be achieved.

  • Selective Antagonists: Co-administration with a peripherally restricted α3β4 nAChR antagonist can help to block the cardiovascular side effects without affecting the central analgesic effects.

  • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) in animal models to accurately assess the dose-response relationship of these side effects.

  • Analog Selection: If cardiovascular side effects persist even at low effective doses, consider synthesizing or obtaining this compound analogs with a higher selectivity for α4β2 over α3β4 nAChRs.

Issue 2: Neurological Side Effects (Seizures, Tremors)

Potential Cause: Central nervous system effects mediated by non-selective nAChR activation or downstream neurotransmitter release.

Troubleshooting Steps:

  • Dose-Response Assessment: Carefully evaluate the dose at which neurological symptoms appear and compare it to the effective dose for the desired therapeutic effect.

  • Behavioral Monitoring: Implement a comprehensive behavioral monitoring protocol to systematically score the severity and frequency of neurological side effects at different doses.

  • Targeted Delivery: For preclinical models, consider direct central administration (e.g., intracerebroventricular) to bypass peripheral exposure and isolate central effects. For systemic administration, explore targeted drug delivery systems designed to enhance brain penetration and reduce peripheral exposure.

Issue 3: Gastrointestinal Distress (Nausea, Diarrhea)

Potential Cause: Activation of nAChRs in the enteric nervous system and autonomic ganglia innervating the gastrointestinal tract.

Troubleshooting Steps:

  • Symptom Scoring: Develop a scoring system to quantify the severity of gastrointestinal side effects (e.g., assessing stool consistency, presence of pica in rodents).

  • Dose Titration: A gradual dose escalation schedule may allow for some level of tolerance to develop to the gastrointestinal side effects.

  • Supportive Care: Ensure animals have adequate hydration and nutritional support if gastrointestinal side effects are observed.

Data Summary

Table 1: Comparative Receptor Binding Affinity of this compound and Related Compounds

Compoundα4β2 nAChR Kᵢ (nM)α3β4 nAChR Kᵢ (nM)α7 nAChR Kᵢ (nM)Reference
Epibatidine~0.04High Affinity~20
This compound ~0.4 Similar to Epibatidine ~6
ABT-418~6.8Lower AffinityLower Affinity

Note: Kᵢ values can vary between studies and experimental conditions. This table provides a comparative overview.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Off-Target Effects

Objective: To determine the dose-dependent effects of this compound on blood pressure and heart rate in a rodent model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure, heart rate, and body temperature.

  • Acclimation: Allow animals to recover from surgery for at least one week and acclimate to the experimental cages.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours before drug administration.

  • Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal, subcutaneous) at increasing doses. Include a vehicle control group.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline for each dose group. Determine the dose at which significant cardiovascular changes occur.

Protocol 2: Determination of this compound Acute Toxicity (LD50)

Objective: To estimate the median lethal dose (LD50) of this compound in mice.

Methodology:

  • Animal Model: Use adult male and female Swiss Webster mice.

  • Dose Range Finding: Conduct a preliminary study with a wide range of doses to identify a dose that causes no mortality and a dose that causes 100% mortality.

  • Main Study: Based on the range-finding study, select at least five dose levels. Administer a single dose of this compound to groups of animals (e.g., 10 per group) at each dose level. Include a vehicle control group.

  • Observation: Observe the animals continuously for the first few hours and then periodically for up to 14 days for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.

Visualizations

Epiboxidine_Signaling_Pathway cluster_cns Central Nervous System (On-Target) cluster_pns Autonomic Ganglia (Off-Target) Epiboxidine_CNS This compound a4b2 α4β2 nAChR Epiboxidine_CNS->a4b2 Agonist Analgesia Analgesia a4b2->Analgesia Epiboxidine_PNS This compound a3b4 α3β4 nAChR Epiboxidine_PNS->a3b4 Agonist Side_Effects Cardiovascular, GI, etc. Side Effects a3b4->Side_Effects Experimental_Workflow_Cardiovascular start Start surgery Implant Radiotelemetry Transmitter in Rats start->surgery recovery 1-Week Surgical Recovery surgery->recovery baseline 24h Baseline Cardiovascular Recording recovery->baseline dosing Administer Vehicle or This compound (Dose Escalation) baseline->dosing monitoring 24h Post-Dose Continuous Monitoring dosing->monitoring analysis Data Analysis: ΔMAP & ΔHR vs. Dose monitoring->analysis end End analysis->end Mitigation_Strategies Off_Target Observed Off-Target Effects Dose_Reduction Dose Reduction Off_Target->Dose_Reduction Analog_Synthesis Analog Synthesis (Improved Selectivity) Off_Target->Analog_Synthesis Targeted_Delivery Targeted Drug Delivery (e.g., to CNS) Off_Target->Targeted_Delivery Minimized_Effects Minimized Off-Target Effects Dose_Reduction->Minimized_Effects Analog_Synthesis->Minimized_Effects Targeted_Delivery->Minimized_Effects

References

Technical Support Center: Optimizing Epiboxidine for Receptor Saturation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epiboxidine in receptor saturation assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it target?

A1: this compound is a chemical compound that acts as a potent partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It primarily binds to the α4β2 and α3β4 subtypes.[1][2] It was developed as a less toxic analog of epibatidine, another powerful nAChR agonist.[1] Due to its high affinity, radiolabeled versions of this compound or its analogs are valuable tools for studying nAChR distribution and density.

Q2: What is a receptor saturation assay and what are its primary outputs?

A2: A receptor saturation assay is a fundamental technique used to quantify the characteristics of a ligand binding to its receptor.[3] The experiment involves incubating a constant amount of receptor preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand until all receptors are occupied (saturated). The primary outputs are:

  • Kd (Equilibrium Dissociation Constant): Represents the affinity of the ligand for the receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

  • Bmax (Maximum Receptor Density): Represents the total number of binding sites in the sample, typically expressed as fmol/mg of protein or sites/cell .

Q3: What is the reported binding affinity of this compound for its target receptors?

A3: this compound exhibits high affinity for nAChR subtypes, with dissociation constants (Ki) typically in the low nanomolar to sub-nanomolar range. The affinity can vary depending on the species and receptor subtype.

Receptor SubtypeSpeciesBinding Affinity (Ki)
α4β2 nAChRRat0.46 nM
α4β2 nAChRHuman1.2 nM
α3β4 nAChR (ganglionic)PC12 Cells19 nM
nAChR (general)Rat Cerebral Cortex0.6 nM ([³H]nicotine binding inhibition)

Detailed Experimental Protocol: [³H]this compound Saturation Assay

This protocol provides a general framework for a filtration-based saturation binding assay using a hypothetical [³H]this compound. Note: All steps should be optimized for the specific receptor preparation and laboratory conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂). The presence of specific ions can be crucial for receptor integrity and binding.

  • Radioligand Stock ([³H]this compound): Prepare a high-concentration stock solution in the assay buffer. The specific activity should be high (>20 Ci/mmol) to ensure a detectable signal at low concentrations.

  • Unlabeled Ligand for Non-Specific Binding (NSB): Prepare a high-concentration stock (e.g., 1000x the Kd of the unlabeled ligand) of a suitable competitor to define non-specific binding. An unlabeled compound structurally different from the radioligand is ideal. For this compound, a high concentration of unlabeled this compound or a known nAChR antagonist like mecamylamine (B1216088) could be used.

  • Receptor Preparation: Prepare membrane homogenates from tissues or cultured cells expressing the target nAChR subtype. A typical protein concentration for the assay is between 100-500 µg per well, but this must be optimized.

2. Assay Procedure (96-well plate format):

  • Set up the assay plate: Designate wells for "Total Binding" and "Non-Specific Binding" (NSB) for each [³H]this compound concentration.

  • Add reagents to NSB wells: Add the high concentration of unlabeled ligand to the NSB wells.

  • Add [³H]this compound: Add serially diluted [³H]this compound to all wells. The concentration range should span from approximately 0.1 to 10 times the estimated Kd of this compound.

  • Initiate the reaction: Add the receptor membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium. This time must be determined experimentally in preliminary kinetic assays.

  • Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) from the NSB wells from the average CPM of the Total Binding wells.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Saturation Curve: Plot the Specific Binding (Y-axis) against the concentration of [³H]this compound (X-axis).

  • Determine Kd and Bmax: Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to calculate the Kd and Bmax values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Radioligand & Competitor Receptor Prepare Receptor (e.g., Cell Membranes) Setup Aliquot Reagents into Total & NSB Wells Receptor->Setup Incubate Add Receptor Prep & Incubate to Equilibrium Setup->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Wash Wash Filters with Ice-Cold Buffer Separate->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calc Calculate Specific Binding (Total - NSB) Count->Calc Plot Plot Specific Binding vs. [Ligand] Calc->Plot Fit Non-linear Regression (One-site binding model) Plot->Fit Result Determine Kd & Bmax Fit->Result

Caption: Workflow for a typical radioligand receptor saturation assay.

Troubleshooting Guide

Problem 1: High Non-Specific Binding (NSB)

  • Question: My non-specific binding is over 50% of my total binding, even at high radioligand concentrations. What can I do?

  • Answer: High NSB can obscure the specific binding signal. Consider the following causes and solutions:

    • Cause: The radioligand is hydrophobic and sticking to filters or vials.

    • Solution: Pre-soak the filter mats in a blocking agent like 0.5% polyethyleneimine (PEI). Including a low concentration of Bovine Serum Albumin (BSA) in the wash buffer can also help.

    • Cause: Insufficient or slow washing.

    • Solution: Ensure washing is rapid and uses ice-cold buffer to minimize dissociation of the specifically bound ligand while effectively removing the unbound fraction. Optimize the number and volume of washes.

    • Cause: The concentration of unlabeled ligand is too low to fully block all specific sites.

    • Solution: Use a high concentration of the unlabeled competitor, typically 100 to 1000 times its Ki or Kd value, to ensure saturation of all specific binding sites.

Problem 2: Low or No Detectable Specific Binding

  • Question: After subtracting non-specific binding, my specific binding signal is very low or non-existent. Why is this happening?

  • Answer: A weak or absent signal suggests a problem with one of the core components of the assay.

    • Cause: The receptor concentration in your preparation is too low.

    • Solution: Increase the amount of membrane protein per well. However, you must verify that the total ligand bound remains below 10% of the total ligand added to avoid ligand depletion artifacts.

    • Cause: The receptor has been degraded or is inactive.

    • Solution: Prepare fresh membranes and always include protease inhibitors during homogenization. Store aliquots at -80°C to prevent degradation from freeze-thaw cycles.

    • Cause: The radioligand has degraded.

    • Solution: Check the age and storage conditions of your radioligand. Radiochemical purity decreases over time. Consider purchasing a fresh batch.

    • Cause: Incubation time is too short to reach equilibrium.

    • Solution: Perform a time-course experiment (kinetic association) to determine the time required to reach binding equilibrium, especially for the lowest concentration of radioligand used.

Problem 3: Failure to Reach Saturation

  • Question: My binding curve does not plateau, even at the highest concentration of radioligand I used. How can I fix this?

  • Answer: A non-saturating curve prevents the accurate determination of Bmax.

    • Cause: The range of radioligand concentrations is not high enough.

    • Solution: Extend the concentration range. A good rule of thumb is to go up to at least 10 times the estimated Kd.

    • Cause: Ligand depletion is occurring at higher concentrations.

    • Solution: This happens when a significant fraction (>10%) of the added radioligand binds to the receptor, reducing the free concentration. The solution is to decrease the amount of receptor (protein) in the assay.

    • Cause: High non-specific binding that increases linearly.

    • Solution: Address the causes of high NSB as described in Problem 1. The specific binding component should be saturable.

Problem 4: Poor Reproducibility Between Experiments

  • Question: My Kd and Bmax values vary significantly between replicate experiments. How can I improve consistency?

  • Answer: Poor reproducibility often stems from technical variability.

    • Cause: Inconsistent pipetting or reagent preparation.

    • Solution: Regularly calibrate pipettes. Prepare large batches of buffers and reagents and aliquot them for single use to minimize batch-to-batch differences.

    • Cause: Variations in incubation time or temperature.

    • Solution: Strictly adhere to a standardized protocol. Use a temperature-controlled incubator or water bath and a precise timer for the incubation step.

    • Cause: Inconsistent receptor preparation.

    • Solution: Standardize the tissue/cell homogenization and membrane preparation protocol to ensure consistency in receptor quality and concentration between batches.

G Total Total Binding (Radioligand + Receptor) Specific Specific Binding Total->Specific - NSB Non-Specific Binding (Radioligand + Receptor + Excess Unlabeled Ligand) NSB->Specific Analysis Non-linear Regression (Saturation Kinetics) Specific->Analysis Params Kd & Bmax Analysis->Params

Caption: Relationship between binding components in a saturation assay.

G Start Assay Problem Encountered Q1 Is Non-Specific Binding > 50% of Total? Start->Q1 S1 Optimize Washes Add Blocking Agents (e.g., PEI, BSA) Q1->S1 Yes Q2 Is Specific Binding Signal Too Low? Q1->Q2 No S1->Q2 S2 Increase [Receptor] Verify Ligand/Receptor Activity Optimize Incubation Time Q2->S2 Yes Q3 Does Binding Curve Fail to Saturate? Q2->Q3 No S2->Q3 S3 Increase Radioligand Range Decrease [Receptor] (Check for Ligand Depletion) Q3->S3 Yes Q4 Are Results Inconsistent? Q3->Q4 No S3->Q4 S4 Standardize Protocol Calibrate Pipettes Use Aliquoted Reagents Q4->S4 Yes End Assay Optimized Q4->End No S4->End

Caption: A logical flowchart for troubleshooting common assay issues.

References

Troubleshooting unexpected results in Epiboxidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiboxidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that functions as a partial agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily binding to the α4β2 and α3β4 subtypes.[1] It was developed as a less toxic analog of the potent alkaloid epibatidine (B1211577).[1]

Q2: What are the main applications of this compound in research?

Due to its toxicity, this compound is not developed for human use but is a valuable tool in scientific research.[1] It is often used as a parent compound for the development of novel, safer analogs with therapeutic potential.[1]

Q3: How should I store and handle this compound hydrochloride?

This compound hydrochloride is typically supplied as a solid and should be stored at -20°C for long-term stability.[2] For creating stock solutions, it is soluble in water and organic solvents like ethanol (B145695) and DMSO. It is recommended to prepare fresh solutions for experiments and to protect them from light.

Q4: Is this compound selective for specific nAChR subtypes?

This compound exhibits selectivity for α4β2 and α3β4 nAChR subtypes. It has been shown to have a high affinity for the α4β2 subtype and also a significant affinity for the α7 subtype. Its potency can vary between subtypes, being roughly equipotent to epibatidine at α3β4 receptors but about ten times less potent at α4β2 receptors.

Troubleshooting Guide

Unexpected Results in Radioligand Binding Assays

Q5: In my competition binding assay with [3H]-epibatidine, the calculated Ki for this compound is higher (lower affinity) than expected. What could be the issue?

Several factors could contribute to this observation:

  • Suboptimal Assay Conditions: Ensure that the incubation time is sufficient to reach equilibrium, especially when using low concentrations of the radioligand. The buffer composition, pH, and temperature should be consistent across experiments.

  • Radioligand Concentration: The Cheng-Prusoff equation, used to calculate Ki from IC50, is sensitive to the concentration of the radioligand relative to its Kd. Ensure you are using a radioligand concentration at or below its Kd.

  • Receptor Preparation Quality: The source and preparation of the receptor (e.g., cell membranes, brain homogenates) can significantly impact binding affinities. Ensure the preparation is of high quality and has not degraded.

  • Partial Agonism: As a partial agonist, this compound may not fully displace a high-affinity full agonist radioligand, which can sometimes affect the apparent affinity in competition assays.

Q6: I am observing high non-specific binding in my assay. How can I reduce it?

High non-specific binding can obscure the specific binding signal. Consider the following troubleshooting steps:

  • Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay to find an optimal concentration that provides a good specific binding window.

  • Choice of Blocking Agents: Including a high concentration of a known nAChR ligand (e.g., nicotine) can help determine non-specific binding.

  • Filtration and Washing: Ensure that the filtration and washing steps are performed rapidly with ice-cold buffer to minimize dissociation of the radioligand from the receptor.

  • Radioligand Quality: Ensure the radiochemical purity of the radioligand is high, as impurities can contribute to non-specific binding.

Unexpected Results in Functional Assays (Ion Flux, Electrophysiology)

Q7: The maximal response (Emax) elicited by this compound in my functional assay is lower than that of a full agonist like acetylcholine or epibatidine. Is this expected?

Yes, this is expected. This compound is a partial agonist, meaning it does not produce a maximal response even at saturating concentrations. The degree of agonism (efficacy) can also be dependent on the nAChR subtype and the stoichiometry of the receptor subunits.

Q8: The potency (EC50) of this compound varies significantly between my experiments. What could be the cause?

Variability in EC50 values can arise from several sources:

  • Receptor Subunit Composition: The stoichiometry of α4 and β2 subunits in the α4β2 receptor can exist in high-sensitivity (HS) and low-sensitivity (LS) conformations, which exhibit different affinities for agonists. The ratio of these stoichiometries can vary depending on the expression system and conditions.

  • Cell Health and Density: In cell-based assays, the health and density of the cells can influence receptor expression and signaling, leading to variability in the measured response.

  • Assay Conditions: Factors such as buffer composition, ion concentrations (especially Ca2+), and temperature can affect the functional response of nAChRs.

Q9: this compound appears to act as an antagonist in my assay, inhibiting the response to a full agonist. Why would this happen?

As a partial agonist, this compound can act as a functional antagonist in the presence of a full agonist. By binding to the receptor, it prevents the full agonist from binding and eliciting a maximal response. The observed effect will be a reduction in the maximal response of the full agonist. This is a characteristic feature of partial agonism.

Quantitative Data

Table 1: Binding Affinities (Ki) of this compound at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeSpeciesRadioligandKi (nM)Reference(s)
α4β2Rat[3H]Nicotine~10-fold less potent than epibatidine
α4β2RatNot Specified0.4
α4β2Rat[125I]-Epibatidine0.46
α4β2HumanNot Specified1.2
α7RatNot Specified6
α3β4Human[3H]Epibatidine~Equipotent to epibatidine

Table 2: Functional Potency (EC50) and Efficacy of Epibatidine at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeAssay TypeSpeciesEC50 (nM)Efficacy (Compared to Full Agonist)Reference(s)
α3β4(5)Ion FluxPC12 cellsNearly equipotent to epibatidinePartial Agonist
α1β1γδIon FluxTE671 cells~5-fold less potent than epibatidinePartial Agonist

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a general guideline for a competition binding assay using cell membranes expressing the nAChR of interest and [3H]-epibatidine as the radioligand.

Materials:

  • Cell membranes expressing the target nAChR subtype

  • [3H]-epibatidine

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Nicotine (B1678760) (for determining non-specific binding)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare a range of concentrations of unlabeled this compound in binding buffer. Prepare a solution of [3H]-epibatidine in binding buffer at a concentration of approximately its Kd.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, [3H]-epibatidine, and cell membranes.

    • Non-specific Binding: Add binding buffer, [3H]-epibatidine, a high concentration of nicotine (e.g., 10 µM), and cell membranes.

    • Competition: Add different concentrations of unlabeled this compound, [3H]-epibatidine, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Calcium Flux (FLIPR)

This protocol outlines a general procedure for a functional assay using a fluorescent calcium indicator in cells expressing the nAChR of interest.

Materials:

  • Cells stably expressing the target nAChR subtype (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound

  • Full agonist (e.g., Acetylcholine or Nicotine)

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of this compound to the wells and measure the fluorescence signal over time. To test for antagonistic effects, pre-incubate with this compound before adding a full agonist.

  • Data Analysis: The change in fluorescence intensity indicates the influx of calcium upon receptor activation. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) nAChR nAChR (α4β2 / α3β4) This compound->nAChR Binds to Receptor Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response experimental_workflow start Start prep_reagents Prepare this compound Stock Solutions start->prep_reagents binding_assay Radioligand Binding Assay (Determine Ki) prep_reagents->binding_assay functional_assay Functional Assay (e.g., Ion Flux) (Determine EC50, Emax) prep_reagents->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis troubleshooting Troubleshoot Unexpected Results data_analysis->troubleshooting Unexpected Results? end End data_analysis->end Expected Results troubleshooting->prep_reagents Re-evaluate troubleshooting->end Resolved troubleshooting_flow start Unexpected Result check_reagents Check Reagent Integrity (this compound, Radioligand) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Experimental Protocol protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment Verify Equipment Calibration & Function equipment_ok Equipment OK? check_equipment->equipment_ok reagent_ok->check_protocol Yes revise_experiment Revise Experiment & Repeat reagent_ok->revise_experiment No protocol_ok->check_equipment Yes protocol_ok->revise_experiment No consult_literature Consult Literature for Similar Issues equipment_ok->consult_literature Yes equipment_ok->revise_experiment No consult_literature->revise_experiment revise_experiment->start Still Unexpected contact_support Contact Technical Support revise_experiment->contact_support Issue Persists

References

Stability of Epiboxidine in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of epiboxidine in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common aqueous buffers?

Q2: Which buffers are recommended for experiments involving this compound?

A2: For short-term experiments (a few hours) at physiological pH, standard buffers such as Phosphate-Buffered Saline (PBS) and TRIS are generally suitable. However, the choice of buffer can impact the stability of the compound. It is advisable to prepare fresh solutions of this compound in the desired buffer immediately before use.

Q3: How does pH affect the stability of this compound?

A3: The stability of compounds containing isoxazole (B147169) rings can be pH-dependent. Both strongly acidic and strongly alkaline conditions may lead to hydrolysis and ring-opening of the isoxazole moiety. The bicyclic amine structure also means that the protonation state of this compound will change with pH, which could influence its stability and activity. It is recommended to maintain the pH of the buffer within a neutral range (e.g., pH 6.0-8.0) unless the experimental protocol requires otherwise.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound over time in an experiment. Degradation of this compound in the experimental buffer.1. Prepare fresh this compound solutions for each experiment.2. Perform a time-course experiment to assess the stability of this compound under your specific conditions (buffer, temperature).3. Analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
Inconsistent experimental results between batches. 1. Improper storage of this compound stock solution.2. Variability in buffer preparation.1. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light).2. Use a consistent and well-documented protocol for buffer preparation.
Precipitation of this compound in aqueous buffer. Low solubility of this compound in the chosen buffer or concentration.1. Try a different buffer system.2. Prepare a more dilute solution.3. Use a small percentage of an organic co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system. Ensure the final concentration of the co-solvent does not affect the assay.

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • High-purity water

  • Buffer of interest (e.g., PBS, TRIS)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the working solution by diluting the stock solution in the experimental buffer to the final desired concentration (e.g., 100 µM).

  • Time zero (T=0) sample: Immediately after preparation, inject an aliquot of the working solution onto the HPLC system.

  • Incubate the working solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by HPLC.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point. The gradient should be optimized to achieve good separation of the this compound peak from any potential degradation products.

    • Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to visualize the stability profile.

Signaling Pathway and Experimental Workflow

This compound is a partial agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily binding to the α4β2 and α3β4 subtypes.[1] Activation of these ligand-gated ion channels leads to an influx of cations (Na⁺ and Ca²⁺), causing depolarization of the neuronal membrane and subsequent activation of downstream signaling pathways.

Epiboxidine_Signaling_Pathway cluster_receptor Neuronal Membrane nAChR α4β2 / α3β4 nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens This compound This compound This compound->nAChR:f0 Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt) Depolarization->Downstream Response Cellular Response (e.g., Neurotransmitter Release) Downstream->Response

This compound signaling pathway through nAChRs.

The following diagram illustrates a typical experimental workflow for assessing the stability of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solution in Buffer Stock->Working Buffer Prepare Experimental Buffer Buffer->Working Incubate Incubate at Desired Temperature Working->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Workflow for assessing this compound stability.

References

Technical Support Center: Epiboxidine and Nicotinic Acetylcholine Receptor (nAChR) Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interaction between Epiboxidine and nicotinic acetylcholine (B1216132) receptors (nAChRs), with a specific focus on the phenomenon of receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on nAChRs?

This compound is a potent and selective agonist for neural nAChRs. It is an analog of the alkaloid epibatidine (B1211577) but exhibits lower toxicity.[1][2] Its primary mechanism of action is to bind to and activate nAChRs, which are ligand-gated ion channels, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent depolarization of the cell membrane.[3] this compound shows high affinity, particularly for the α4β2 subtype of nAChRs.[1][4]

Q2: Does this compound prevent nAChR desensitization?

No, current scientific understanding indicates the opposite. As a potent agonist, this compound induces rather than prevents nAChR desensitization. Agonist binding to nAChRs leads to a sequence of conformational state changes: from a resting (closed) state to an activated (open) state, and subsequently to a desensitized (agonist-bound but closed) state. Potent agonists are often very effective at inducing this desensitized state.

Q3: What is nAChR desensitization and why does it occur with agonists like this compound?

Desensitization is a process where a receptor's response to an agonist decreases or is lost despite the continued presence of the agonist. For nAChRs, prolonged or repeated exposure to an agonist like this compound stabilizes a high-affinity, non-conducting state of the receptor. This is a fundamental property of many ligand-gated ion channels, serving as a negative feedback mechanism to prevent over-stimulation. The rate and extent of desensitization can depend on the nAChR subtype, the specific agonist, and its concentration.

Q4: How can I measure this compound-induced desensitization in my experiments?

Desensitization can be measured using functional assays such as two-electrode voltage clamp in Xenopus oocytes, patch-clamp electrophysiology on cultured cells, or fluorescence-based assays that measure ion influx (e.g., calcium indicators). A common method involves a dual-agonist application protocol:

  • An initial application of an agonist (e.g., acetylcholine or a specific agonist) to establish a baseline response.

  • A subsequent, prolonged application of this compound (the desensitizing agent).

  • A final application of the initial agonist in the presence of this compound to measure the reduced response. The decrease in the response to the second agonist application, relative to the first, quantifies the extent of desensitization.

Q5: What factors influence the rate and extent of nAChR desensitization?

Several factors can modulate desensitization:

  • nAChR Subtype: Different subunit compositions of nAChRs exhibit distinct desensitization kinetics. For instance, receptors containing the β2 subunit tend to desensitize faster than those with the β4 subunit. The presence of accessory subunits like α5 can also alter desensitization properties.

  • Agonist Concentration: Higher concentrations of agonists generally lead to faster and more profound desensitization.

  • Duration of Exposure: Prolonged exposure to an agonist increases the likelihood of receptors entering a desensitized state.

  • Agonist Properties: The potency and efficacy of an agonist can influence its ability to cause desensitization.

Troubleshooting Guide

Issue 1: Rapid decrease in response after initial activation with this compound.

  • Symptom: Upon application of this compound, you observe an initial robust response (e.g., a large inward current or calcium transient) that quickly diminishes, even though this compound is still present in the solution.

  • Probable Cause: This is the characteristic signature of nAChR desensitization. As a potent agonist, this compound rapidly activates the receptors, which then transition into a desensitized, non-functional state.

  • Solution:

    • Shorten Application Time: Use the briefest possible application of this compound that is sufficient to elicit a response for your measurement.

    • Allow for Recovery: Ensure adequate washout periods between agonist applications to allow receptors to recover from the desensitized state. The recovery time can vary significantly between nAChR subtypes.

    • Optimize Concentration: Use the lowest concentration of this compound that gives a reliable response to minimize the rate and extent of desensitization.

Issue 2: Pre-treatment with this compound blocks the response to a primary agonist (e.g., Acetylcholine).

  • Symptom: After incubating cells or tissue with this compound for a period, a subsequent application of another nAChR agonist like acetylcholine (ACh) fails to produce the expected response.

  • Probable Cause: This is a classic example of cross-desensitization. The pre-incubation with this compound has already shifted the nAChR population into a desensitized state. These desensitized receptors are unresponsive to subsequent stimulation by another agonist.

  • Solution:

    • Re-evaluate Experimental Design: If your goal is to measure activation, avoid pre-incubation with potent agonists. If your goal is to study desensitization itself, this experimental design is appropriate.

    • Washout Step: Introduce a thorough and sufficiently long washout step after this compound pre-treatment to see if receptor function can be recovered. Note that for high-affinity compounds, complete washout can be difficult.

Issue 3: Inconsistent responses to repeated applications of this compound.

  • Symptom: In a time-course experiment, repeated applications of the same concentration of this compound yield progressively smaller responses.

  • Probable Cause: Insufficient recovery time between applications is leading to a cumulative desensitization of the nAChR population.

  • Solution:

    • Increase Washout Duration: Systematically test longer washout periods between applications to determine the time required for full recovery of the response.

    • Control Experiments: Run a control experiment with a less potent agonist or at a lower concentration to establish a stable baseline response, which can help in optimizing the protocol for a potent agonist like this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its parent compound, Epibatidine, to provide context for their high potency.

Table 1: Binding Affinities (Ki) of this compound and Epibatidine for nAChR Subtypes

CompoundnAChR SubtypeSpeciesKi ValueReference
This compound α4β2Rat0.46 nM
This compound α4β2Human1.2 nM
This compound α3β4*-like (PC12 cells)Rat19 nM
Epibatidine α4β2N/A40 pM
Epibatidine α3 (SH-SY5Y cells)Human0.6 pM
Epibatidine α7N/A20 nM

Table 2: Functional Potency (EC50) of this compound and Epibatidine

CompoundAssayCell Line/SystemEC50 ValueReference
This compound 22Na+ InfluxPC12 cells0.18 µM
This compound 22Na+ InfluxTE671 cells2.6 µM
Epibatidine Functional ResponseChicken α8 nAChR1 nM
Epibatidine Functional ResponseChicken α7 nAChR2 µM

Experimental Protocols

Protocol: Measuring nAChR Desensitization Using a Two-Pulse Protocol (Electrophysiology)

This protocol describes a general method for quantifying agonist-induced desensitization using whole-cell patch-clamp on cells expressing nAChRs.

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips suitable for electrophysiology.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare extracellular solution (e.g., a standard Tyrode's or Krebs solution) and intracellular solution for the patch pipette.

    • Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Agonist Application:

    • Use a fast perfusion system to allow for rapid solution exchange.

  • Two-Pulse Protocol:

    • Pulse 1 (Control Response): Apply a high concentration of a standard agonist (e.g., 100 µM Acetylcholine) for a short duration (e.g., 2-5 seconds) to elicit a peak inward current (I_control).

    • Washout: Wash the cell with extracellular solution for a sufficient period to ensure the receptor returns to its resting state (e.g., 2-5 minutes, this needs to be optimized).

    • Pulse 2 (Desensitizing Pulse): Apply the test agonist (this compound) at a chosen concentration for a defined period (e.g., 30-60 seconds).

    • Pulse 3 (Test Response): While still in the presence of this compound (or immediately after its washout, depending on the experimental question), re-apply the standard agonist from Pulse 1 (e.g., 100 µM Acetylcholine) for the same short duration to measure the remaining current (I_test).

  • Data Analysis:

    • Measure the peak amplitude of I_control and I_test.

    • Calculate the percentage of desensitization as: (1 - (I_test / I_control)) * 100%.

    • Repeat for a range of this compound concentrations to generate a concentration-response curve for desensitization.

Visualizations

nAChR_State_Transitions Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Agonist Binding (e.g., this compound) Active->Resting Agonist Unbinding Desensitized Desensitized State (Channel Closed) Active->Desensitized Prolonged Agonist Exposure Desensitized->Resting Agonist Washout (Recovery)

Caption: State transitions of an nAChR induced by an agonist like this compound.

Desensitization_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis P1 1. Establish Baseline Apply standard agonist (ACh) Measure I_control P2 2. Washout & Recovery P1->P2 P3 3. Induce Desensitization Apply this compound for a set duration P2->P3 P4 4. Test Remaining Response Re-apply standard agonist (ACh) Measure I_test P3->P4 A1 Calculate % Desensitization: (1 - (I_test / I_control)) * 100% P4->A1

Caption: Workflow for a typical two-pulse desensitization experiment.

References

Technical Support Center: Asymmetric Synthesis of Epiboxidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of Epiboxidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of this compound enantiomers?

The main challenges in the asymmetric synthesis of this compound enantiomers revolve around achieving high enantioselectivity and good overall yields. Key difficulties include:

  • Control of Stereochemistry: Establishing the desired stereocenters in the 7-azabicyclo[2.2.1]heptane core is a significant hurdle.

  • Chiral Resolution/Asymmetric Synthesis: Efficiently separating the enantiomers of a key intermediate or developing a highly stereoselective synthesis route is crucial.

  • Low Yields: Multi-step syntheses can often lead to low overall yields, making the process inefficient.

  • Side Reactions: The formation of unwanted side products can complicate purification and reduce the yield of the desired enantiomer.

  • Purification: Separating the desired enantiomer from the undesired one and other impurities can be challenging.

Q2: What are the common strategies for obtaining enantiomerically pure this compound?

The two most common strategies for the asymmetric synthesis of this compound enantiomers start with the resolution of the racemic intermediate, N-Boc-7-azabicyclo[2.2.1]heptan-2-one. These methods are:

  • Chiral Auxiliary-Mediated Resolution: This involves the condensation of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one with a chiral auxiliary, such as (R)-(+)-2-methyl-2-propanesulfinamide, to form diastereomers that can be separated chromatographically. The separated diastereomers are then converted to the corresponding enantiomerically pure ketones.

  • Diastereomeric Aminal Formation: This method involves the reaction of the racemic ketone with a chiral diamine, like (R,R)-1,2-diphenylethylenediamine, to form diastereomeric aminals. These can be separated by crystallization or chromatography, followed by hydrolysis to yield the resolved ketones.

Once the enantiomerically pure N-Boc-7-azabicyclo[2.2.1]heptan-2-one is obtained, it is then converted to the target this compound enantiomer.

Q3: How is the isoxazole (B147169) ring typically introduced in the synthesis of this compound?

The 3-methylisoxazole (B1582632) ring is typically introduced by reacting the enantiomerically pure N-Boc-7-azabicyclo[2.2.1]heptan-2-one with a lithiated form of 3-methylisoxazole, specifically 3-methyl-5-lithioisoxazole. This organolithium reagent acts as a nucleophile, attacking the carbonyl group of the ketone to form the desired carbon-carbon bond.

Q4: What is the final step in the synthesis of this compound enantiomers?

The final step is the removal of the Boc (tert-butyloxycarbonyl) protecting group from the nitrogen atom of the 7-azabicyclo[2.2.1]heptane core. This is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Troubleshooting Guides

Problem 1: Low Yield in the Chiral Resolution of N-Boc-7-azabicyclo[2.2.1]heptan-2-one
Potential Cause Troubleshooting/Optimization Strategy
Incomplete reaction during diastereomer formation.- Ensure anhydrous conditions, as moisture can quench the reagents. - Increase the reaction time or temperature moderately. - Use a slight excess of the chiral resolving agent.
Poor separation of diastereomers.- Optimize the chromatographic conditions (e.g., solvent system, gradient) for better resolution. - For crystallization-based separation, screen different solvents and cooling rates.
Loss of material during work-up and purification.- Perform extractions with care to avoid emulsion formation. - Use appropriately sized chromatography columns to minimize loss on the stationary phase.
Decomposition of the product.- Avoid prolonged exposure to strong acids or bases during work-up. - Ensure product is stored under appropriate conditions (e.g., cool, dry, inert atmosphere).
Problem 2: Low Enantiomeric Excess (ee) of the Final this compound Product
Potential Cause Troubleshooting/Optimization Strategy
Incomplete separation of diastereomeric intermediates.- Improve the chromatographic separation of diastereomers by optimizing the mobile phase and using a high-resolution column. - For crystallization, perform multiple recrystallizations to enhance diastereomeric purity.
Racemization during a synthetic step.- Avoid harsh reaction conditions (high temperatures, strong acids/bases) that could lead to epimerization at the chiral centers. - Analyze the enantiomeric purity of intermediates at each stage to identify the step causing racemization.
Impure chiral resolving agent.- Verify the enantiomeric purity of the resolving agent before use.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting/Optimization Strategy
During lithiation of 3-methylisoxazole: Formation of other lithiated species.- Carefully control the temperature during lithiation (typically -78 °C). - Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
During nucleophilic addition: Formation of the endo-isomer.- The reaction generally favors the formation of the exo-isomer due to steric hindrance. However, reaction conditions can influence the ratio. Analyze the product mixture carefully (e.g., by NMR) to determine the exo:endo ratio.
During Boc deprotection: Incomplete reaction or side reactions with other functional groups.- Ensure a sufficient excess of acid and adequate reaction time for complete deprotection. - Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to acidic conditions.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for N-Boc-7-azabicyclo[2.2.1]heptan-2-one

MethodChiral ReagentSeparation TechniqueTypical Diastereomeric RatioTypical Overall Yield of Resolved Ketone
Chiral Auxiliary(R)-(+)-2-Methyl-2-propanesulfinamideColumn Chromatography>95:540-50%
Diastereomeric Aminal(R,R)-1,2-DiphenylethylenediamineCrystallization/Chromatography>98:245-55%

Table 2: Representative Yields for the Synthesis of (+)-Epiboxidine

StepReactionStarting MaterialProductTypical Yield
1Chiral ResolutionRacemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one(+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one~45%
2Isoxazole Addition(+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-oneN-Boc-(+)-Epiboxidine70-80%
3Boc DeprotectionN-Boc-(+)-Epiboxidine(+)-Epiboxidine>90%

Experimental Protocols

Protocol 1: Synthesis of Racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one

This is a common starting material and can be synthesized via several reported routes, often involving a Diels-Alder reaction followed by further transformations. A common precursor is N-Boc-pyrrole.

Protocol 2: Chiral Resolution using (R)-(+)-2-Methyl-2-propanesulfinamide
  • Condensation: To a solution of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one in an anhydrous solvent (e.g., THF), add (R)-(+)-2-methyl-2-propanesulfinamide and a Lewis acid catalyst (e.g., Ti(OEt)₄).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with brine and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

  • Separation: Separate the resulting diastereomeric N-sulfinyl-ketimines by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis: Treat the separated diastereomer with an acid (e.g., HCl) in a suitable solvent to hydrolyze the sulfinamide group and afford the enantiomerically pure ketone.

Protocol 3: Synthesis of (+)-Epiboxidine
  • Lithiation of 3-Methylisoxazole: In a flame-dried flask under an inert atmosphere, dissolve 3-methylisoxazole in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for the specified time to generate 3-methyl-5-lithioisoxazole.

  • Nucleophilic Addition: Add a solution of enantiomerically pure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one in anhydrous THF to the solution of 3-methyl-5-lithioisoxazole at -78 °C.

  • Quenching and Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the resulting N-Boc-(+)-Epiboxidine by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-(+)-Epiboxidine in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the deprotection is complete.

  • Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, (+)-Epiboxidine.

Mandatory Visualization

Asymmetric_Synthesis_of_this compound cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Synthesis of this compound Enantiomer Racemic_Ketone Racemic N-Boc-7-azabicyclo [2.2.1]heptan-2-one Resolution Condensation with Chiral Auxiliary Racemic_Ketone->Resolution Diastereomers Separable Diastereomers Resolution->Diastereomers Resolved_Ketone Enantiomerically Pure N-Boc-7-azabicyclo [2.2.1]heptan-2-one Diastereomers->Resolved_Ketone Separation Isoxazole_Addition Addition of 3-Methyl-5-lithioisoxazole Resolved_Ketone->Isoxazole_Addition Protected_this compound N-Boc-Epiboxidine Enantiomer Isoxazole_Addition->Protected_this compound Deprotection Boc Deprotection Protected_this compound->Deprotection Final_Product This compound Enantiomer Deprotection->Final_Product

Caption: General workflow for the asymmetric synthesis of this compound enantiomers.

Troubleshooting_Logic Start Low Yield or Low Enantioselectivity Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Separation Optimize Diastereomer Separation Start->Optimize_Separation Analyze_Side_Products Identify Side Products (NMR, MS) Check_Purity->Analyze_Side_Products Impure End Improved Synthesis Check_Purity->End Pure Check_Conditions->Analyze_Side_Products Incorrect Check_Conditions->End Correct Optimize_Separation->Analyze_Side_Products Suboptimal Optimize_Separation->End Optimal Modify_Workup Modify Work-up Procedure Analyze_Side_Products->Modify_Workup Re-evaluate_Strategy Re-evaluate Chiral Resolution Strategy Modify_Workup->Re-evaluate_Strategy Re-evaluate_Strategy->End

Caption: Troubleshooting workflow for asymmetric this compound synthesis.

Navigating the Complexities of Epiboxidine Binding Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers studying the intricate binding kinetics of Epiboxidine, a potent partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.

Introduction to this compound's Binding Profile

This compound is a synthetic analog of epibatidine (B1211577), exhibiting a complex interaction with various nAChR subtypes. It primarily acts as a partial agonist at α4β2 and α3β4 nAChRs.[1] Understanding its binding kinetics is crucial for the development of novel therapeutics targeting these receptors. However, the inherent complexities of its interactions can present experimental challenges. This guide aims to address these challenges directly.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and its parent compound, Epibatidine, for various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound at nAChR Subtypes

nAChR SubtypeLigandKi (nM)SpeciesReference
α4β2This compound~0.6Rat[2]
α3β4This compound(Potency similar to Epibatidine)-[1]

Table 2: Binding Affinity (Ki) and Potency (EC50) of Epibatidine at nAChR Subtypes

nAChR SubtypeLigandKi (nM)EC50 (nM)SpeciesReference
α4β2Epibatidine0.02-Rat[3]
α3β4Epibatidine--Rat[4]
α7Epibatidine4.939.81Rat, Human
α3 (human)Epibatidine0.0006-Human

Experimental Protocols

Detailed methodologies are critical for obtaining reliable data. Below are protocols for common assays used to study this compound's binding kinetics.

Radioligand Binding Assay ([³H]Epibatidine Displacement)

This protocol is adapted from methods used for the closely related compound, [³H]epibatidine, and can be optimized for [³H]this compound or for competition assays using unlabeled this compound.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]Epibatidine or a suitable radiolabeled this compound analog.

  • Unlabeled Ligand: this compound for competition assays.

  • Receptor Source: Membrane preparations from cells expressing the nAChR subtype of interest or brain tissue homogenates (e.g., rat cerebral cortex).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Assay Setup: In a final volume of 500 µL, combine the membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C or 4°C) for a sufficient duration to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay (Ion Flux)

This assay measures the functional consequence of this compound binding, such as ion influx through the nAChR channel.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Fluorescent ion indicator (e.g., a calcium-sensitive dye for calcium-permeable nAChRs).

  • This compound solutions at various concentrations.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the fluorescent ion indicator according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately begin measuring the change in fluorescence over time.

  • Data Analysis: Plot the change in fluorescence as a function of this compound concentration to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the study of this compound's binding kinetics.

Question: My radioligand binding assay shows high non-specific binding. What can I do?

Answer: High non-specific binding can obscure your specific signal. Consider the following troubleshooting steps:

  • Optimize Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer (e.g., 0.1-0.5%).

  • Pre-treat Filters: Soak your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) before use to reduce radioligand adhesion.

  • Reduce Tissue/Membrane Concentration: Using too much protein can increase non-specific binding sites. Titrate the amount of membrane preparation to find the optimal signal-to-noise ratio.

  • Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration. Ensure the washes are performed rapidly to prevent dissociation of specifically bound ligand.

  • Consider Ligand Hydrophobicity: Highly hydrophobic ligands can exhibit greater non-specific binding. If possible, choose a less hydrophobic radioligand or modify the buffer with a low concentration of a mild detergent.

Question: I am observing a low signal in my functional ion flux assay. How can I improve it?

Answer: A low signal can be due to several factors:

  • Cell Health and Receptor Expression: Ensure your cells are healthy and have a high level of nAChR expression. Passage number can affect receptor expression levels.

  • Dye Loading Efficiency: Optimize the concentration of the fluorescent dye and the loading time and temperature.

  • Assay Buffer Composition: The ionic composition of your buffer is critical. Ensure it is appropriate for nAChR function.

  • Agonist Concentration Range: You may not be using a high enough concentration of this compound to elicit a maximal response. Broaden your concentration range.

  • Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader for your specific assay.

Question: The binding data does not fit a simple one-site model. What does this mean?

Answer: Complex binding kinetics are common for ligands like this compound. A poor fit to a one-site model could indicate:

  • Multiple Binding Sites: this compound may be binding to more than one site on the receptor with different affinities (high and low-affinity sites).

  • Allosteric Modulation: this compound might be acting as an allosteric modulator, binding to a site distinct from the orthosteric (agonist-binding) site and altering the binding of other ligands.

  • Receptor Heterogeneity: Your receptor preparation may contain a mixed population of nAChR subtypes or different conformational states of the same receptor.

  • Experimental Artifacts: Issues such as ligand depletion or aggregation can lead to complex binding curves.

To investigate further, consider using more complex binding models for data analysis (e.g., a two-site binding model) and performing competition assays with subtype-selective ligands.

Question: How can I determine the on- and off-rates (kon and koff) of this compound binding?

Answer: Determining kinetic rate constants requires real-time binding measurement techniques.

  • Surface Plasmon Resonance (SPR): This technique can measure the association and dissociation of unlabeled this compound to immobilized nAChRs in real-time.

  • Kinetic Radioligand Binding Assays: These involve measuring the association of a radioligand over time at different concentrations to determine the observed association rate (k_obs). The dissociation rate can be measured by first allowing the radioligand to bind to equilibrium and then initiating dissociation by adding a high concentration of an unlabeled ligand and measuring the decrease in bound radioligand over time.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare nAChR Membranes incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation prep_reagents Prepare Buffers and Ligands prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Analyze Data (IC50 -> Ki) counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling of nAChR Activation

This compound, as a partial agonist, activates nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), which in turn can trigger various downstream signaling cascades.

signaling_pathway This compound This compound nAChR nAChR (e.g., α4β2) This compound->nAChR Binds to Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Activates Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Membrane_Depolarization->Cellular_Response Triggers PI3K PI3K Ca_Signaling->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to

Caption: Simplified nAChR signaling cascade upon this compound binding.

By providing this comprehensive resource, we aim to empower researchers to confidently navigate the complexities of this compound's binding kinetics and contribute to the advancement of nAChR-targeted drug discovery.

References

Validation & Comparative

A Comparative Analysis of the Potency of Epiboxidine and Epibatidine as Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Epiboxidine and Epibatidine, two potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is renowned for its exceptionally high analgesic potency, surpassing that of morphine by over 200-fold.[1] However, its therapeutic potential is severely limited by a narrow therapeutic window and high toxicity.[1] this compound, a synthetic analog of Epibatidine, was developed in an effort to retain the analgesic properties while reducing the toxic effects.[2] This guide presents a detailed examination of their comparative binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and in vivo analgesic and toxic effects of this compound and Epibatidine.

Table 1: Binding Affinity (Ki) of this compound and Epibatidine at Various nAChR Subtypes

CompoundReceptor SubtypeKi (nM)SpeciesReference
This compound α4β20.46Rat[3]
α4β21.2Human[3]
α3β4*19Rat (PC12 cells)
Epibatidine α4β20.045Rat
α4β20.040 (pM)-
α720-
α3 (human)0.0006Human
α-bungarotoxin sensitive230Rat
Torpedo (neuromuscular)2.7-

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of this compound and Epibatidine in In Vitro Assays

CompoundAssayCell Line/TissueEC50 (nM)Reference
This compound Sodium-22 influxPC12180
Sodium-22 influxTE6712600
Epibatidine Sodium influxPC-1272 ((+)-enantiomer)
Sodium influxPC-12111 ((-)-enantiomer)
86Rb+ fluxIMR 327
[3H]dopamine releaseRat striatal slices0.4
Vagus nerve depolarizationRat33.1
Guinea pig ileum contractionGuinea Pig6.1
Frog rectus abdominis muscle contractionFrog18.2

Note: Lower EC50 values indicate higher potency in functional assays.

Table 3: In Vivo Analgesic Potency and Toxicity

CompoundAssaySpeciesED50 (µg/kg)LD50 (µg/kg)Reference
This compound Hot-plate assayMice20Much less toxic than Epibatidine
Epibatidine Hot-plate assayMice1.5 ((+)-enantiomer)1.46 - 13.98
Nicotine substitutionMice2-

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the population.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Rat brain membranes or cell lines expressing the nAChR subtype of interest.

  • Radioligand: [3H]nicotine, [3H]cytisine, or [3H]epibatidine.

  • Test Compounds: this compound and Epibatidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well filter plates and a vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation and radioligand.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition: Membrane preparation, radioligand, and increasing concentrations of the test compound (this compound or Epibatidine).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Ion Flux Assay (86Rb+ Efflux)

This assay measures the functional activity of nAChR agonists by quantifying the efflux of the potassium ion surrogate, 86Rb+, from cells upon receptor activation.

Materials:

  • Cell Line: A cell line expressing the nAChR subtype of interest (e.g., IMR-32 cells).

  • 86RbCl (radioactive rubidium).

  • Loading Buffer: Standard cell culture medium.

  • Efflux Buffer: Physiological salt solution.

  • Test Compounds: this compound and Epibatidine.

  • Scintillation vials and a gamma counter.

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow to confluence.

  • Loading: Incubate the cells with 86RbCl in loading buffer for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).

  • Washing: Wash the cells multiple times with efflux buffer to remove extracellular 86Rb+.

  • Stimulation: Add efflux buffer containing various concentrations of the test compound (this compound or Epibatidine) to the cells and incubate for a short period (e.g., 2-5 minutes).

  • Collection: Collect the supernatant (efflux buffer containing the released 86Rb+).

  • Lysis: Lyse the cells with a detergent solution to release the remaining intracellular 86Rb+.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a gamma counter.

  • Data Analysis: Calculate the percentage of 86Rb+ efflux for each concentration of the test compound. Plot the percentage efflux against the compound concentration to determine the EC50 value.

In Vivo Hot-Plate Analgesia Test

This test assesses the analgesic properties of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Apparatus:

  • A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A transparent cylinder to confine the mouse to the hot plate surface.

  • A timer.

Procedure:

  • Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound (this compound or Epibatidine) or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their response latency as described in step 2.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Determine the ED50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of nAChR Activation

The binding of an agonist, such as this compound or Epibatidine, to a nicotinic acetylcholine receptor initiates a cascade of events, leading to a cellular response.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (this compound/Epibatidine) nAChR nAChR Agonist->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response NT_Release Neurotransmitter Release Ca_Signaling->NT_Release Gene_Expression Gene Expression Ca_Signaling->Gene_Expression NT_Release->Cellular_Response Gene_Expression->Cellular_Response

Caption: nAChR agonist-induced signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation (Equilibrium) Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of nAChR Agonists: Epiboxidine vs. ABT-418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Epiboxidine and ABT-418. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by experimental data, to guide future research and drug development efforts.

Introduction to this compound and ABT-418

This compound is a synthetic analog of the potent analgesic alkaloid epibatidine (B1211577). It was developed to retain the high affinity for nAChRs while reducing the toxicity associated with its parent compound.[1] ABT-418 is a nootropic, neuroprotective, and anxiolytic agent that acts as a selective agonist at neural nAChRs.[2] Both compounds have been investigated for their potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[2][3]

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound and ABT-418 at various nAChR subtypes. These data have been compiled from multiple in vitro studies to provide a comprehensive overview of their pharmacological profiles.

Table 1: Binding Affinity (Ki) of this compound and ABT-418 at nAChR Subtypes
CompoundnAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
This compound α4β2[3H]nicotineRat Cerebral Cortical Membranes~0.4 (calculated)¹[4]
α4β2[3H]nicotine / [3H]cytisineHuman Temporal Cortex (Major Site)0.35
α4β2[3H]nicotine / [3H]cytisineHuman Temporal Cortex (Minor Site)0.002
α7--6
ABT-418 α4β2[3H]cytisineRat Brain3
α4β2[3H]nicotine / [3H]cytisineHuman Temporal Cortex (Major Site)68.6
α4β2[3H]nicotine / [3H]cytisineHuman Temporal Cortex (Minor Site)0.86
α2β2High Affinity--
α7/5-HT3High Affinity--
α3β4Inactive->10,000

¹Calculated based on the reported 17-fold higher potency than ABT-418 (Ki ≈ 68.6 nM) in inhibiting [3H]nicotine binding.

Table 2: Functional Activity (EC50) of this compound and ABT-418 at nAChR Subtypes
CompoundnAChR SubtypeAssay TypeCell LineEC50 (µM)Reference
This compound α3β4(5)Ion FluxPC12 cells~0.1 (calculated)²
α1β1γδIon FluxTE671 cells~1 (calculated)³
ABT-418 α4β2ElectrophysiologyXenopus oocytes6
α2β2ElectrophysiologyXenopus oocytes11
α3β4ElectrophysiologyXenopus oocytes188

²Calculated based on the reported 200-fold higher potency than ABT-418 (EC50 ≈ 20 µM, estimated from other subtypes). ³Calculated based on the reported 30-fold higher potency than ABT-418.

Mechanism of Action and Signaling Pathway

Both this compound and ABT-418 are agonists at various nAChR subtypes. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The influx of Ca2+ is a critical second messenger that can activate various intracellular pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting neuronal survival and neuroprotection.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Agonist Agonist (this compound / ABT-418) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal PI3K_Akt PI3K-Akt Pathway Ca_Signal->PI3K_Akt Neuronal_Survival Neuronal Survival & Neuroprotection PI3K_Akt->Neuronal_Survival

Caption: nAChR signaling pathway activated by agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from nAChRs.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the nAChR subtype of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1 mg/mL and store at -80°C.

2. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (e.g., [3H]nicotine or [3H]cytisine at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM nicotine).

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound or ABT-418).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChRs in response to agonist application.

1. Cell Preparation:

  • Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing the specific nAChR subtype of interest.

  • For adherent cells, plate them on coverslips 24-48 hours before the experiment.

2. Recording Setup:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, pH 7.2).

  • Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

3. Data Acquisition:

  • Perform whole-cell recordings by rupturing the cell membrane under the pipette tip.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the agonist (this compound or ABT-418) at various concentrations using a rapid perfusion system.

  • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the current at each agonist concentration.

  • Plot the normalized current response against the logarithm of the agonist concentration.

  • Fit the data to a Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of this compound and ABT-418.

Experimental_Workflow cluster_prep Preparation cluster_assays Pharmacological Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions (this compound & ABT-418) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (Electrophysiology / Ion Flux) (Determine EC50 & Emax) Compound_Prep->Functional_Assay Cell_Culture Cell Culture & Transfection with nAChR Subtypes Membrane_Prep Membrane Preparation (for Binding Assays) Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (IC50/Ki & EC50/Emax Calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis (Potency, Selectivity, Efficacy) Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing nAChR agonists.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and ABT-418. This compound demonstrates high affinity for the α4β2 nAChR subtype and potent activity at ganglionic and muscle-type nAChRs. In contrast, ABT-418 exhibits high affinity for α4β2, α2β2, and α7/5-HT3 receptors, with a notable lack of activity at the α3β4 subtype. These differences in subtype selectivity and potency are critical considerations for researchers designing experiments to probe the function of specific nAChR subtypes and for the development of targeted therapeutics with improved efficacy and side-effect profiles. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced pharmacological properties of these and other nAChR agonists.

References

Epiboxidine's Selectivity for nAChR Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding and functional selectivity of Epiboxidine at nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, benchmarked against established ligands.

This guide provides a detailed comparison of this compound's selectivity for various nicotinic acetylcholine receptor (nAChR) subtypes against the well-characterized compounds Epibatidine (B1211577), Varenicline, and the endogenous neurotransmitter Acetylcholine. The data presented herein, including binding affinities and functional potencies, are crucial for understanding the pharmacological profile of this compound and its potential as a selective modulator of the cholinergic system.

Comparative Binding Affinity

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and comparator compounds at various human nAChR subtypes.

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)α1β1γδ (Ki, nM)
This compound ~0.4[1]~4.0[1]~300[2]~200[1]
Epibatidine 0.04[3]0.0006 (human)20~5000 (Torpedo)
Varenicline 0.44.4125>8000
Acetylcholine ----

Comparative Functional Activity

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency, representing the concentration at which the ligand produces 50% of its maximal effect. The table below presents the EC50 values for the compounds at different nAChR subtypes.

Compoundα4β2 (EC50, nM)α3β4 (EC50, nM)α7 (EC50, nM)α1β1γδ (EC50, nM)
This compound ~5~10>10000~1000
Epibatidine 1.3-39.811600 (human)
Varenicline 2.3 (rat)---
Acetylcholine 3000 (HS), 99000 (LS)---

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the ability of a non-labeled compound (competitor) to displace a radiolabeled ligand from its receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, [³H]cytisine) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is employed to measure the functional activity (e.g., EC50) of a compound at a specific ion channel receptor, such as nAChRs.

Objective: To measure the ion current flowing through the nAChR channel in response to the application of a ligand.

General Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the nAChRs is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.

  • Ligand Application: The test compound is applied to the oocyte at various concentrations.

  • Current Measurement: The current flowing across the oocyte membrane in response to the ligand is recorded.

  • Data Analysis: The peak current response at each ligand concentration is measured and plotted against the ligand concentration to generate a dose-response curve. This curve is then fitted with a sigmoidal function to determine the EC50 value.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Acetylcholine / this compound nAChR nAChR Ligand->nAChR Binding & Activation Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase [Ca2+]i Increase Ion_Influx->Ca_Increase VDCC Voltage-Gated Ca2+ Channels Depolarization->VDCC Activation VDCC->Ca_Increase Ca2+ Influx Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, ERK/MAPK) Ca_Increase->Signaling_Cascades Activation Cellular_Response Cellular Response Signaling_Cascades->Cellular_Response Modulation

Caption: nAChR signaling pathway upon ligand binding.

Radioligand_Binding_Workflow A Prepare Membranes with nAChRs B Incubate with Radioligand & Competitor (this compound) A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for radioligand binding assay.

TEVC_Workflow A Inject nAChR cRNA into Xenopus Oocyte B Voltage Clamp Oocyte (Two Electrodes) A->B C Apply Ligand (this compound) B->C D Record Ion Current C->D E Data Analysis (Dose-Response -> EC50) D->E

Caption: Workflow for TEVC electrophysiology.

Selectivity_Profile This compound This compound High_Affinity High Affinity (α4β2, α3β4) This compound->High_Affinity Low_Affinity Low Affinity (α7, α1β1γδ) This compound->Low_Affinity Selectivity Selective for Neuronal Heteromeric nAChRs High_Affinity->Selectivity Low_Affinity->Selectivity

Caption: this compound's nAChR selectivity profile.

References

Cross-Validation of Epiboxidine Binding Data with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional characteristics of Epiboxidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. To offer a clear perspective on its pharmacological profile, this compound is compared with its structural parent, epibatidine, and another well-characterized nAChR agonist, ABT-418. This guide is intended to assist researchers in the cross-validation of binding affinity data with functional outcomes, a critical step in drug discovery and development.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and comparator compounds at key nicotinic acetylcholine receptor subtypes.

Table 1: Binding Affinity at α4β2 Nicotinic Acetylcholine Receptors

CompoundRadioligandTissue/Cell SourceKi (nM)Reference
This compound [3H]nicotineRat Cerebral Cortical Membranes0.6[1]
Rat α4β2 nAChR0.46[1][2]
Human α4β2 nAChR1.2[1][2]
Epibatidine [3H]nicotineRat Brain Membranes0.045 - 0.058
Human Temporal Cortex0.002 (high affinity), 0.35 (low affinity)
ABT-418 [3H]cytisineRat Brain nAChRs3
[3H]nicotineHuman Temporal Cortex0.86 (high affinity), 68.6 (low affinity)

Table 2: Functional Potency at α3β4 Nicotinic Acetylcholine Receptors

CompoundFunctional AssayCell LineEC50 (µM)Reference
This compound Sodium-22 InfluxPC12 cells0.18
Epibatidine Sodium InfluxPC12 cells0.072 - 0.111
ABT-418 ACh-induced Current InhibitionXenopus oocytes188

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of test compounds at the α4β2 nAChR.

Materials:

  • Receptor Source: Membranes prepared from rat cerebral cortex or from cell lines stably expressing the human or rat α4β2 nAChR.

  • Radioligand: [3H]nicotine or [3H]cytisine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, epibatidine, ABT-418, and a non-specific binding control (e.g., a high concentration of unlabeled nicotine (B1678760) or epibatidine).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition: Wells containing membranes, radioligand, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total and competition binding values to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Ion Flux Assay for α3β4 nAChR

This protocol describes a method to measure the functional activity of nAChR agonists by quantifying the influx of a radioactive ion (e.g., 22Na+) into cells expressing the receptor.

Materials:

  • Cell Line: PC12 cells, which endogenously express α3β4 nAChRs.

  • Radioisotope: 22NaCl.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

  • Test Compounds: this compound, epibatidine, ABT-418, and a positive control agonist (e.g., acetylcholine or nicotine).

  • Inhibitor: A known nAChR antagonist (e.g., mecamylamine) for determining specific influx.

  • Cell culture plates (e.g., 24-well or 96-well).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate PC12 cells in multi-well plates and grow to near confluency.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. For determining specific influx, pre-incubate a set of wells with a saturating concentration of an antagonist.

  • Initiation of Influx: Add the assay buffer containing 22Na+ to all wells to initiate the ion flux.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 2-5 minutes) to allow for ion influx.

  • Termination of Influx: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular 22Na+.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with a mild detergent or NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific influx (measured in the presence of the antagonist) from the total influx to obtain the agonist-stimulated influx. Plot the stimulated influx as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, leads to the influx of cations (primarily Na+ and Ca2+). This initial event triggers a cascade of downstream signaling pathways.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Cation_Influx Cation Influx (Na+, Ca2+) nAChR->Cation_Influx Opens Agonist Agonist (e.g., this compound) Agonist->nAChR Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CaMK, PKC) Cation_Influx->Ca_Signaling Gene_Expression Gene Expression & Cellular Responses Depolarization->Gene_Expression Ca_Signaling->Gene_Expression

Caption: nAChR signaling cascade.

Experimental Workflow for Cross-Validation

The cross-validation of binding data with functional assays is a systematic process to ensure that the affinity of a compound for its target translates into a measurable biological effect.

Cross_Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Binding_Assay Radioligand Binding Assay Ki_Determination Determine Ki (Affinity) Binding_Assay->Ki_Determination Data_Analysis Data Analysis & Comparison Ki_Determination->Data_Analysis Functional_Assay Ion Flux / Membrane Potential Assay EC50_Determination Determine EC50 (Potency) Functional_Assay->EC50_Determination EC50_Determination->Data_Analysis Conclusion Conclusion on Structure-Activity Relationship (SAR) Data_Analysis->Conclusion

Caption: Cross-validation workflow.

References

Navigating Nicotinic Agonism: A Comparative Guide to the Preclinical Efficacy of Epiboxidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) modulators is a continuous journey. Epiboxidine, an analogue of the potent but toxic alkaloid epibatidine (B1211577), has served as a crucial scaffold for the development of novel therapeutic agents targeting nAChRs. This guide provides a comprehensive comparison of the preclinical efficacy of various this compound analogues, offering a clear overview of their binding affinities, in vivo potency, and the experimental frameworks used to evaluate them.

This document summarizes key quantitative data in structured tables, details the methodologies of pivotal experiments, and visualizes critical biological and experimental pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Data Presentation: Comparative Binding Affinities and In Vivo Efficacy

The preclinical profiles of this compound analogues are largely defined by their binding affinity for different nAChR subtypes and their efficacy in animal models of disease, particularly in pain and nicotine (B1678760) dependence. The following tables summarize the binding affinities (Ki) at the high-affinity α4β2 nAChR and the α7 nAChR, as well as the in vivo potency (ED50) in relevant preclinical models.

Table 1: Comparative nAChR Binding Affinities of this compound Analogues

Compoundα4β2* Ki (nM)α7 Ki (nM)Selectivity (α7/α4β2)Reference(s)
This compound~0.4~615[1]
RTI-36 (2′-fluorodeschloroepibatidine)~0.037--[2]
RTI-76 (3′-(3″-dimethylaminophenyl)-epibatidine)~0.009--[2]
RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloroepibatidine)~0.009--[2]
3'-(4-fluorophenyl)deschloroepibatidine (5d)0.15>2000>13333[3]
3'-(3-chlorophenyl)deschloroepibatidine (5c)0.17>2000>11765
3′-(4′-pyridyl)deschloroepibatidine (5a)0.22--
3′-(3′-pyridyl)deschloroepibatidine (6a)0.81--
6b0.13-25-fold (vs α3β4), 46-fold (vs α7) in functional assay

Note: Ki values are often determined using radioligand binding assays with [3H]epibatidine or [3H]cytisine.

Table 2: Comparative In Vivo Efficacy of this compound Analogues

CompoundPreclinical ModelEndpointED50 (mg/kg)Reference(s)
EpibatidineMouse Hot-Plate TestAntinociception~10-fold more potent than this compound
This compoundMouse Hot-Plate TestAntinociception-
RTI-36Rat Nicotine DiscriminationNicotine-like Stimulus0.001
RTI-76Rat Nicotine DiscriminationNicotine-like Stimulus0.2
RTI-102Rat Nicotine DiscriminationNicotine-like Stimulus0.12
EpibatidineMouse Nicotine DiscriminationNicotine Substitution0.002
RTI-36Mouse Nicotine DiscriminationNicotine Substitution0.023
RTI-76Mouse Nicotine DiscriminationNicotine Substitution2.29
RTI-102Mouse Nicotine DiscriminationNicotine SubstitutionNo full substitution
C-9515Rat Chronic Constriction InjuryNeuropathic Pain InhibitionPotent

Experimental Protocols

The data presented above are derived from a variety of standardized preclinical assays. Understanding the methodologies of these assays is critical for interpreting the results and designing future studies.

Radioligand Binding Assay for nAChR Affinity

This in vitro assay quantifies the affinity of a test compound for a specific receptor subtype.

  • Preparation of Receptor Source: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or cells expressing the nAChR subtype of interest (e.g., HEK-293 cells transfected with α4 and β2 subunits).

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]epibatidine or [3H]cytisine) that is known to bind to the target receptor. The incubation also includes varying concentrations of the unlabeled test compound (the this compound analogue).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Hot-Plate Test for Antinociceptive Efficacy

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 50-55°C).

  • Procedure: A mouse or rat is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded.

  • Treatment: Animals are treated with the test compound or a vehicle control prior to being placed on the hot plate.

  • Cut-off Time: A maximum cut-off time is established to prevent tissue damage.

  • Data Analysis: An increase in the response latency in treated animals compared to control animals indicates an antinociceptive effect. The dose that produces a 50% maximal possible effect (ED50) can be calculated.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to induce a neuropathic pain state, against which the efficacy of analgesic compounds can be tested.

  • Surgical Procedure: In an anesthetized rodent, the common sciatic nerve is exposed at the mid-thigh level. Several loose ligatures are tied around the nerve, causing a partial nerve injury that leads to the development of chronic pain behaviors.

  • Behavioral Testing: Several days after surgery, animals develop hypersensitivity to mechanical and thermal stimuli. This is assessed using:

    • Mechanical Allodynia: Von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw indicates allodynia.

    • Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw to measure the paw withdrawal latency. A shorter latency indicates hyperalgesia.

  • Treatment and Analysis: Test compounds are administered to the animals, and their ability to reverse the established allodynia or hyperalgesia is measured. The dose that produces 50% of the maximum possible anti-allodynic or anti-hyperalgesic effect (ED50) can be determined.

Mandatory Visualization

To better understand the molecular and procedural contexts of these findings, the following diagrams have been generated using the DOT language.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Signaling Cascades nAChR α4β2 or α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK Ca_influx->ERK Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., for neuroprotection) Akt->Gene_Expression CREB CREB ERK->CREB CREB->Gene_Expression Epiboxidine_Analogue This compound Analogue Epiboxidine_Analogue->nAChR Agonist Binding Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_evaluation Overall Evaluation Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis Animal_Model Preclinical Model (e.g., CCI, Hot-Plate) Behavioral_Test Behavioral Testing (Allodynia, Latency) Animal_Model->Behavioral_Test ED50_Value Determine ED50 (Efficacy) Behavioral_Test->ED50_Value ED50_Value->SAR_Analysis

References

Unveiling the Analgesic Potential of Epiboxidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epiboxidine, a nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, has emerged as a compound of interest in the quest for novel non-opioid analgesics. As a less toxic analog of the potent analgesic, epibatidine, understanding its efficacy in established animal models of pain is crucial for its potential therapeutic development. This guide provides a comparative analysis of the analgesic effects of this compound against the widely used opioid analgesic, morphine, in three standard preclinical pain models: the hot plate test, the tail-flick test, and the formalin test.

Comparative Analgesic Efficacy: this compound vs. Morphine

The following tables summarize the available quantitative data on the analgesic potency of this compound and morphine in various animal models. It is important to note that direct head-to-head comparative studies for this compound are limited, and its potency is often inferred from its relationship with Epibatidine.

Table 1: Hot Plate Test

The hot plate test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms. The latency to a nociceptive response (e.g., paw licking or jumping) is measured.

CompoundAnimal ModelRoute of AdministrationED₅₀ (Effective Dose for 50% of maximal effect)Reference(s)
This compound MouseNot Specified~15 µg/kg (estimated)[1][2]
Morphine MouseSubcutaneous (s.c.)2.6 - 4.9 mg/kg[3]
Morphine Rat (Male)Intravenous (i.v.)8.4 mg/kg[4]

Note: The ED₅₀ for this compound is estimated based on reports that it is approximately 10-fold less potent than Epibatidine, which has an ED₅₀ of about 1.5 µg/kg in the mouse hot plate test[1].

Table 2: Tail-Flick Test

The tail-flick test is another method to evaluate thermal pain sensitivity, primarily mediated at the spinal level. The latency for the animal to withdraw its tail from a radiant heat source is the measured endpoint.

CompoundAnimal ModelRoute of AdministrationED₅₀ (Effective Dose for 50% of maximal effect)Reference(s)
This compound Not SpecifiedNot SpecifiedData not available
Epibatidine Naked Mole-ratSystemicDose-dependent increase in tail-flick latency
Morphine RatSubcutaneous (s.c.)1.8 - 5.7 mg/kg

Table 3: Formalin Test

The formalin test induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase) and is a model of persistent pain. The time spent licking or flinching the injected paw is quantified.

CompoundAnimal ModelRoute of AdministrationEfficacyReference(s)
This compound Not SpecifiedNot SpecifiedData not available
Epibatidine RatSubcutaneous (s.c.)Dose-dependent reduction of both acute and tonic phases (1-5 µg/kg)
Morphine RatSubcutaneous (s.c.)Effective in attenuating both phases (1-6 mg/kg)

Note: Quantitative data for this compound in the formalin test is lacking. However, Epibatidine demonstrates significant dose-dependent antihyperalgesic activity in both phases of the formalin test.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Hot Plate Test Protocol
  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical enclosure is placed on the surface to confine the animal.

  • Animals: Mice are typically used. They are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: a. A baseline latency to a nociceptive response (paw licking, shaking, or jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. b. Animals are administered this compound, morphine, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). c. At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), each animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Dose-response curves are then generated to determine the ED₅₀.

Tail-Flick Test Protocol
  • Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the animal's tail.

  • Animals: Rats are commonly used. Animals are gently restrained, allowing the tail to be exposed.

  • Procedure: a. A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time it takes for the animal to flick its tail out of the beam. An automatic cut-off (e.g., 10-15 seconds) is used to prevent tissue damage. b. Following baseline measurements, animals receive the test compound or vehicle. c. Tail-flick latencies are reassessed at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the %MPE is calculated, and dose-response curves are constructed to determine the ED₅₀.

Formalin Test Protocol
  • Apparatus: A transparent observation chamber with mirrors placed to allow for an unobstructed view of the animal's paws.

  • Animals: Rats or mice are used. They are acclimated to the observation chambers before the test.

  • Procedure: a. A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µL for rats). b. Immediately after injection, the animal is returned to the observation chamber, and the cumulative time spent licking, biting, or flinching the injected paw is recorded for a set duration (e.g., 60 minutes). c. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection). d. Test compounds or vehicle are administered prior to the formalin injection at a specified time.

  • Data Analysis: The total time spent in nociceptive behaviors during the early and late phases is calculated for each animal. The percentage of inhibition of the nociceptive response by the drug compared to the vehicle control group is then determined.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow for Analgesia Testing A Animal Acclimation B Baseline Nociceptive Response Measurement A->B C Drug Administration (this compound, Morphine, or Vehicle) B->C D Post-Drug Nociceptive Response Measurement C->D E Data Analysis (%MPE, ED50) D->E

Experimental workflow for assessing analgesic effects in animal models.

G cluster_1 This compound Signaling Pathway in Analgesia This compound This compound nAChR α4β2 / α3β4 nAChRs (Neuronal) This compound->nAChR Agonist Binding Ion_Channel Cation Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization NT_Release Modulation of Neurotransmitter Release (e.g., ACh, DA, NE, GABA) Depolarization->NT_Release Descending_Pathway Activation of Descending Inhibitory Pain Pathways NT_Release->Descending_Pathway Analgesia Analgesia Descending_Pathway->Analgesia

Simplified signaling pathway of this compound-mediated analgesia.

Conclusion

This compound demonstrates analgesic properties in preclinical models, acting through the activation of neuronal nicotinic acetylcholine receptors. While direct quantitative comparisons with morphine are not extensively available, estimations suggest it is a potent analgesic, albeit significantly less so than its parent compound, epibatidine. Its non-opioid mechanism of action makes it an attractive candidate for further investigation as a potential alternative to traditional opioid pain medications. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further studies are warranted to establish a more precise dose-response relationship for this compound in various pain models and to directly compare its efficacy and side-effect profile with clinically relevant analgesics.

References

A Comparative Guide to the In Vivo Pharmacokinetics of Epiboxidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetic properties of Epiboxidine and its notable derivatives, ABT-418 and ABT-594. While comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly available literature, this document summarizes the existing knowledge and draws comparisons with its better-characterized derivatives to aid in early-stage drug development and research.

Introduction to this compound and Its Derivatives

This compound emerged as a synthetic analog of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, Epibatidine. The primary goal in developing this compound and its subsequent derivatives was to retain the analgesic properties of Epibatidine while significantly reducing its severe toxicity.[1][2] These compounds, including ABT-418 and ABT-594, have been investigated for their potential in treating a range of conditions, from pain and inflammation to neurodegenerative and attention deficit disorders.[3][4][5] A critical aspect of their development is understanding their behavior within a living organism—their pharmacokinetics—which dictates their efficacy and safety profiles.

In Vivo Pharmacokinetics: A Comparative Overview

A direct quantitative comparison of the in vivo pharmacokinetics of this compound and its derivatives is challenging due to a notable lack of published data for this compound itself. Research has predominantly focused on its pharmacological effects and toxicity relative to Epibatidine. However, preclinical studies on derivatives like ABT-594 provide valuable insights into how structural modifications influence pharmacokinetic parameters.

This compound

Key Characteristics:

  • Potency: this compound is approximately one-tenth as potent as Epibatidine as an analgesic.

  • Toxicity: It is significantly less toxic than Epibatidine.

  • Receptor Binding: this compound is a partial agonist at neural nicotinic acetylcholine receptors, binding to both α3β4 and α4β2 subtypes.

This compound Derivatives: ABT-418 and ABT-594

More extensive research has been conducted on the derivatives ABT-418 and ABT-594, yielding some key in vivo pharmacokinetic data.

ABT-418: Developed as a selective agonist for central nervous system nAChRs, ABT-418 has been primarily studied for its nootropic and anxiolytic effects. While detailed pharmacokinetic parameters are not extensively published, its major metabolites have been identified as (S)-1-methyl-5-(3-methyl-5-isoxazolyl)-2-pyrrolidinone, cis-ABT-418 N-oxide, and trans-ABT-418 N-oxide. These metabolites were found to be inactive in in vivo models.

ABT-594: This derivative has shown potent analgesic effects in various preclinical models and has undergone more detailed pharmacokinetic characterization.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative in vivo pharmacokinetic data for the this compound derivative, ABT-594. No equivalent data was found for this compound in the reviewed literature.

ParameterSpeciesValueRoute of AdministrationReference
Oral Bioavailability Mouse78%Oral
Rat61%Oral
Monkey80%Oral
Dog35%Oral
Brain-to-Plasma Ratio Rat~2 (Forebrain, Brainstem, Spinal Cord)Oral or i.p.
1.5 (Cerebellum)
LD50 Mouse19.1 µmol/kgi.p.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not available. However, based on the studies of its derivatives and general practices in preclinical pharmacokinetic research, the following methodologies are representative of the approaches likely used.

Animal Models and Dosing
  • Species: Preclinical pharmacokinetic studies for nicotinic agonists commonly utilize rodents (mice and rats) and can extend to larger animals like dogs and non-human primates.

  • Administration: Compounds are typically administered via intravenous (i.v.) injection to determine intrinsic pharmacokinetic parameters and via the intended clinical route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, to assess bioavailability and absorption.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration from a suitable vessel (e.g., tail vein, jugular vein). Plasma is then separated by centrifugation.

  • Brain Tissue Analysis: To determine brain penetration, animals are euthanized at specific time points, and brain tissue is collected. The brain is often homogenized to measure the total drug concentration.

  • Analytical Method: Drug concentrations in plasma and brain homogenates are typically quantified using highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), and bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. The brain-to-plasma concentration ratio (Kp) is determined by dividing the drug concentration in the brain by the concentration in the plasma at a given time point.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a preclinical in vivo pharmacokinetic study, from compound administration to data analysis.

G General Workflow for In Vivo Pharmacokinetic Study cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase cluster_3 Reporting A Compound Administration (e.g., Oral, IV) B Serial Blood Sampling A->B C Tissue Collection (e.g., Brain) A->C D Sample Processing (Plasma Separation, Tissue Homogenization) B->D C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%, Kp) F->G H Summary and Interpretation G->H

Caption: A generalized workflow for preclinical in vivo pharmacokinetic studies.

Conclusion

While this compound holds interest as a less toxic analog of Epibatidine, the lack of comprehensive in vivo pharmacokinetic data hinders a direct and quantitative comparison with its more extensively studied derivatives, ABT-418 and ABT-594. The available data for ABT-594 suggests good oral bioavailability in several species and significant brain penetration, which are desirable characteristics for a centrally acting analgesic. Future in vivo studies on this compound are necessary to fully elucidate its pharmacokinetic profile and to provide a more complete comparative assessment that can better guide the development of safer and more effective nicotinic acetylcholine receptor agonists.

References

Benchmarking New Nicotinic Ligands Against Epiboxidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of newly developed nicotinic acetylcholine (B1216132) receptor (nAChR) ligands against the well-characterized agonist, Epiboxidine. The following sections detail the binding affinities, functional potencies, and selectivity profiles of these compounds, supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.

Comparative Analysis of Nicotinic Ligands

This compound, a potent nAChR agonist, serves as a crucial benchmark for the development of novel therapeutic agents targeting the cholinergic system. This section presents a comparative overview of this compound and a selection of newer nicotinic ligands, including Varenicline, ABT-594, and several advanced Epibatidine (B1211577) analogs.

This compound is a partial agonist at neural nicotinic acetylcholine receptors, with notable activity at the α3β4 and α4β2 subtypes.[1] It was developed as a less toxic analog of the highly potent alkaloid, epibatidine.[1] While approximately one-tenth as potent as epibatidine in its analgesic effects, this compound exhibits significantly lower toxicity.[1]

Varenicline , a widely used smoking cessation aid, is a partial agonist for α4β2* nAChRs.[2][3] It demonstrates high affinity for this subtype and also interacts with α6β2* and α7 nAChRs. Its partial agonism is thought to contribute to its clinical efficacy by both mimicking and antagonizing the effects of nicotine (B1678760).

ABT-594 (Tebanicline) is a selective α4β2 nAChR agonist that has shown potent analgesic properties in preclinical models. It exhibits over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors. However, its development was halted due to adverse effects at higher doses, likely stemming from activity at other nAChR subtypes.

Novel Epibatidine Analogs (RTI-36, RTI-76, RTI-102) represent a series of compounds developed to improve the selectivity and therapeutic window of epibatidine. These analogs exhibit varying affinities and efficacies at different nAChR subtypes, with some showing promise as research tools to dissect the roles of specific receptor subtypes in nicotine's effects and pain perception.

Data Presentation: Quantitative Comparison of Nicotinic Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected new nicotinic ligands across various nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of Nicotinic Ligands at Human nAChR Subtypes

Ligandα4β2α7α3β4α6β2*α1βγδ (muscle)Reference
This compound ~0.4~6---
Varenicline 0.06 - 0.4125 - 322-0.12 - 0.13>8000
ABT-594 0.035----
RTI-36 ~0.037----
RTI-76 ~0.009----
RTI-102 ~0.009----

Table 2: Functional Potencies (EC50, nM) of Nicotinic Ligands at Human nAChR Subtypes

Ligandα4β2α7α3β4α6β2*Reference
This compound --Potent agonist-
Varenicline 100 - 1400 (partial agonist)Full agonistFull agonist7 - 14 (partial agonist)
ABT-594 140--Similar efficacy to α4β2
RTI-36 High potency agonistAgonist activity--
RTI-76 Partial agonist---
RTI-102 Partial agonist (in vivo)---

Experimental Protocols

Radioligand Binding Assays

This protocol outlines a standard method for determining the binding affinity of a test ligand for a specific nAChR subtype using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a novel ligand by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine, [³H]Cytisine).

  • Test ligand (new nicotinic ligand).

  • Non-specific binding control (a high concentration of a known nAChR agonist, e.g., nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh Assay Buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay Buffer, radioligand, a saturating concentration of the non-specific binding control, and membrane preparation.

    • Competition: Assay Buffer, radioligand, varying concentrations of the test ligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test ligand concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology-Based Functional Assays (Two-Electrode Voltage Clamp)

This protocol describes a method to assess the functional activity (e.g., agonist, antagonist, modulator) of a test ligand on nAChRs expressed in Xenopus laevis oocytes.

Objective: To measure the ion current elicited by the activation of nAChRs in the presence of a test ligand to determine its efficacy (Emax) and potency (EC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Agonist (e.g., acetylcholine).

  • Test ligand.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a known concentration of an agonist (e.g., acetylcholine) to the oocyte via the perfusion system and record the resulting inward current.

  • Test Ligand Application:

    • Agonist Activity: Apply varying concentrations of the test ligand alone to determine if it elicits a current.

    • Antagonist/Modulator Activity: Co-apply the test ligand with a fixed concentration of the agonist to determine if it inhibits or potentiates the agonist-induced current.

  • Data Acquisition and Analysis:

    • Record the peak current amplitude for each application.

    • For agonists, plot the normalized current response against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax) relative to a full agonist.

    • For antagonists, determine the IC50 value for the inhibition of the agonist response.

Visualization of Signaling Pathways and Experimental Workflows

nAChR Signaling Pathway

The activation of nicotinic acetylcholine receptors initiates a cascade of intracellular events, primarily driven by cation influx.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Ligand Nicotinic Ligand (e.g., this compound) Ligand->nAChR Binds to Ca_release Ca²⁺ Release from Intracellular Stores Ca_influx->Ca_release Triggers Kinase_activation Activation of Downstream Kinases (e.g., PI3K/Akt) Ca_influx->Kinase_activation NT_release Neurotransmitter Release Ca_influx->NT_release Depolarization Membrane Depolarization Na_influx->Depolarization VDCC Voltage-Gated Ca²⁺ Channels (VDCCs) Depolarization->VDCC Opens VDCC->Ca_influx Gene_expression Altered Gene Expression Kinase_activation->Gene_expression

Caption: A simplified diagram of the nAChR signaling cascade initiated by ligand binding.

Experimental Workflow for Novel Nicotinic Ligand Discovery

The discovery and characterization of new nicotinic ligands follow a structured, multi-stage process.

Ligand_Discovery_Workflow Start Compound Library Screening Binding Primary Screen: Radioligand Binding Assays Start->Binding Functional Secondary Screen: In Vitro Functional Assays (e.g., Electrophysiology, FLIPR) Binding->Functional Hits Selectivity Selectivity Profiling: Binding & Functional Assays across nAChR Subtypes Functional->Selectivity Active Compounds Lead_Opt Lead Optimization: Structure-Activity Relationship (SAR) Studies Selectivity->Lead_Opt Selective Hits In_Vivo In Vivo Characterization: Behavioral & Pharmacokinetic Studies in Animal Models Lead_Opt->In_Vivo Optimized Leads Candidate Preclinical Candidate Selection In_Vivo->Candidate Efficacious & Safe Leads

Caption: A typical workflow for the discovery and development of novel nicotinic ligands.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Epiboxidine as an Acutely Toxic Hazardous Waste. Due to its potent nicotinic acetylcholine (B1216132) receptor activity and inherent toxicity, though less severe than its analog epibatidine, all personnel must handle this compound with extreme caution throughout its lifecycle, from acquisition to disposal. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and associated materials, ensuring laboratory safety and regulatory compliance.

Core Safety and Handling

Before initiating any disposal protocol, it is imperative to handle this compound in a controlled environment, adhering to strict safety measures to prevent accidental exposure.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption.
Body Protection A lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.Minimizes inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Segregation and clear labeling are critical to a safe and compliant disposal process.

1. Waste Segregation:

  • Solid this compound Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, vials, and gloves, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Compatibility: Use containers made of materials compatible with the waste they hold. For instance, glass containers are often suitable for organic solvents that may have been used to dissolve this compound.

3. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this compound waste through standard trash or down the drain.

  • Provide accurate information on the waste pickup request form, detailing the contents of each container.

Decontamination of Laboratory Equipment

Proper decontamination of non-disposable equipment is crucial to prevent cross-contamination and accidental exposure.

1. Preparation for Decontamination:

  • Conduct all decontamination procedures within a chemical fume hood.

  • Wear the appropriate PPE as outlined in the table above.

2. Decontamination Procedure:

  • Initial Rinse: Carefully rinse the surfaces of the equipment with a suitable solvent in which this compound is soluble. Collect this initial rinsate as hazardous waste.

  • Secondary Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely within the fume hood.

3. Verification (If Applicable):

  • For critical applications, a surface wipe test followed by analytical confirmation may be necessary to ensure complete decontamination.

Spill Management

In the event of an this compound spill, immediate and decisive action is required to contain the contamination and mitigate exposure risks.

1. Evacuate and Secure the Area:

  • Alert all personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure adequate ventilation by working within a fume hood or increasing air exchange.

2. Don Appropriate PPE:

  • Before addressing the spill, ensure you are wearing the full complement of required personal protective equipment.

3. Contain and Absorb the Spill:

  • For Solid Spills: Carefully cover the spill with a chemical absorbent pad or inert material like vermiculite (B1170534) or sand. Avoid raising dust.

  • For Liquid Spills: Absorb the spill with chemical absorbent pads or other suitable absorbent materials.

4. Collect and Dispose of Spill Debris:

  • Carefully collect all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.

  • Label the container as "Hazardous Waste - Spill Debris containing this compound."

5. Decontaminate the Spill Area:

  • Clean the spill surface with a detergent solution and then rinse with water. Collect all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

Epiboxidine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Liquid this compound Liquid this compound Liquid Waste Container Liquid Waste Container Liquid this compound->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Sharps/Labware Container Contaminated Sharps/Labware Container Contaminated Labware->Contaminated Sharps/Labware Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Contaminated Sharps/Labware Container->Labeling Secure Storage Secure Storage Labeling->Secure Storage Pickup Request Pickup Request Secure Storage->Pickup Request Licensed Hazardous Waste Vendor Licensed Hazardous Waste Vendor Pickup Request->Licensed Hazardous Waste Vendor

This compound Waste Disposal Workflow

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols, as local regulations may vary. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

Personal protective equipment for handling Epiboxidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Epiboxidine, a nicotinic acetylcholine (B1216132) receptor partial agonist. While developed as a less toxic analogue of epibatidine, this compound still requires careful handling due to its potential toxicity.[1] Adherence to these procedural guidelines is critical for laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is a compound that necessitates caution. Although specific toxicity data for this compound is not as prevalent as for its analogue, epibatidine, the structural similarity warrants a high degree of care. For (±)-Epibatidine, which is significantly more toxic, the hazards are clear: it is fatal if swallowed or in contact with skin.[2] Therefore, a conservative approach to handling this compound is essential. The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles of the compound.
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption, which can be fatal with similar compounds.[2]
Respiratory Protection Type N95 (US) or equivalent respirator.Necessary when handling the solid form to prevent inhalation of dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, do so carefully to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. The solubility in water is 22 mg/mL.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Storage:

This compound solid should be stored at -20°C in a tightly closed container. The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is vital.

First Aid Measures:

  • If Swallowed: Do not induce vomiting. Immediately call for medical help.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse opened eyes for several minutes under running water. Consult a doctor.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.

Accidental Release:

In case of a spill, evacuate the area. Wear appropriate PPE and prevent the powder from becoming airborne. Carefully collect the spilled material and place it in a sealed container for disposal.

Disposal:

This compound and any contaminated materials must be disposed of as hazardous waste. Do not allow the product to reach the sewage system or household garbage. Disposal must be in accordance with official regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Epiboxidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE: - Eye Protection - Gloves - Lab Coat - N95 Respirator prep_workspace Prepare Workspace: - Chemical Fume Hood - Decontaminated Surface prep_ppe->prep_workspace weighing Weigh Solid this compound prep_workspace->weighing Proceed to Handling solution Prepare Solution (if required) weighing->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate Experiment Complete remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Contaminated Materials & Unused this compound wash_hands->collect_waste Proceed to Disposal dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.